4-(Triethylsilyl)-3-butyn-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-triethylsilylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-4-12(5-2,6-3)10-8-7-9-11/h11H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVVVDUELKMQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375299 | |
| Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160194-29-6 | |
| Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160194-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 4-(Triethylsilyl)-3-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(triethylsilyl)-3-butyn-1-ol (CAS No. 160194-29-6), a valuable bifunctional building block in organic synthesis. This document collates available data on its physical and chemical characteristics, spectroscopic signatures, and a detailed experimental protocol for its synthesis. Safety and handling information is also provided to ensure its proper use in a laboratory setting. Due to the limited availability of specific experimental data for the triethylsilyl derivative, information from the closely related and well-documented 4-(trimethylsilyl)-3-butyn-1-ol is used as a reasonable proxy where noted, particularly for spectroscopic and some physical properties.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. It possesses both a hydroxyl functional group and a triethylsilyl-protected terminal alkyne, making it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties of this compound and its Trimethylsilyl Analog
| Property | This compound | 4-(Trimethylsilyl)-3-butyn-1-ol (for comparison) |
| CAS Number | 160194-29-6 | 2117-12-6 |
| Molecular Formula | C10H20OSi | C7H14OSi |
| Molecular Weight | 184.35 g/mol | 142.27 g/mol [1] |
| Physical Form | Liquid | Colorless liquid[2] |
| Boiling Point | Data not available | 78-79 °C at 10 mmHg[2] |
| Density | Data not available | 0.854 g/mL at 25 °C |
| Refractive Index | Data not available | n20/D 1.4540 to 1.4560 |
| Purity | ≥97.5% | ≥98% |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triethylsilyl group (a quartet and a triplet), a triplet for the methylene group adjacent to the hydroxyl group, a triplet for the methylene group adjacent to the alkyne, and a broad singlet for the hydroxyl proton.
-
Expected ¹H NMR of 4-(trimethylsilyl)-3-butyn-1-ol (CDCl₃, 300 MHz) δ: 3.67 (m, 2H, CH₂OH), 2.47 (t, 2H, C≡CCH₂), 1.8 (broad s, 1H, OH), 0.03 (s, 9H, Si(CH₃)₃) ppm.[2]
-
-
¹³C NMR: The carbon NMR spectrum should display signals for the two distinct methylene carbons, the two acetylenic carbons, and the carbons of the triethylsilyl group.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3300-3400 cm⁻¹.
-
C-H stretch (alkyl): Strong absorptions in the 2850-2960 cm⁻¹ region.
-
C≡C stretch: A weak to medium absorption band around 2175 cm⁻¹. The intensity of this band is generally weak for internal alkynes.[3][4]
-
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
Si-C stretch: Characteristic bands for the triethylsilyl group.
Experimental Protocols
3.1. Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for its trimethylsilyl analog.[2][5]
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
3-Butyn-1-ol
-
Ethylmagnesium bromide (2.0 M solution in THF)
-
Chlorotriethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
3 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, a mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.
-
The flask is charged with freshly distilled 3-butyn-1-ol and anhydrous THF.
-
The stirred solution is cooled to 0 °C under a nitrogen atmosphere.
-
A solution of ethylmagnesium bromide in THF is added dropwise over 1 hour via the addition funnel.
-
The resulting mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature for 1 hour, and finally recooled to 0 °C.
-
Freshly distilled chlorotriethylsilane is added slowly to the rapidly stirred mixture over 30 minutes.
-
The reaction mixture is stirred for an additional hour at 0 °C and then allowed to warm to room temperature over 1-2 hours.
-
The reaction is carefully quenched by pouring the entire mixture into a flask containing ice-cold 3 M hydrochloric acid with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Reactivity and Applications
This compound is a versatile synthetic intermediate. The triethylsilyl group serves as a protecting group for the terminal alkyne, which can be readily removed under specific conditions to liberate the terminal alkyne for further functionalization. The hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and conversion to a leaving group for substitution reactions.
Logical Relationship of Functional Group Transformations:
Caption: Potential reaction pathways for this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic precursor with two distinct functional handles for elaboration. While specific physical and spectroscopic data are not widely published, its properties can be reliably estimated from its trimethylsilyl analog. The synthetic protocol provided is robust and adaptable. As with all chemicals, appropriate safety precautions must be observed during its handling and use. This guide serves as a foundational resource for researchers intending to utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to 4-(Triethylsilyl)-3-butyn-1-ol
CAS Number: 160194-29-6
This technical guide provides a comprehensive overview of 4-(Triethylsilyl)-3-butyn-1-ol, a versatile bifunctional molecule utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. The triethylsilyl group serves as a protecting group for the terminal alkyne, preventing its reaction under certain conditions while allowing for transformations at the hydroxyl group. This strategic protection is crucial in multi-step organic syntheses. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 160194-29-6 | [1] |
| Molecular Formula | C10H20OSi | [1] |
| Molecular Weight | 184.35 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not specified | |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
The synthesis of this compound is analogous to the well-documented synthesis of its trimethylsilyl counterpart. The following protocol is adapted from a reliable procedure for the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol and is expected to yield the desired product with high efficiency.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Butyn-1-ol
-
Ethylmagnesium bromide solution in THF
-
Triethylsilyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
3 M Hydrochloric acid
-
Ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a nitrogen inlet is charged with freshly distilled 3-butyn-1-ol and anhydrous THF.
-
The solution is cooled to 0°C under a nitrogen atmosphere.
-
A solution of ethylmagnesium bromide in THF is added dropwise to the stirred solution over one hour.
-
The resulting mixture is stirred at 0°C for one hour, allowed to warm to room temperature for one hour, and then recooled to 0°C.
-
Freshly distilled triethylsilyl chloride is slowly added to the mixture with vigorous stirring over 30 minutes.
-
The reaction mixture is stirred for an additional hour at 0°C and then allowed to warm to room temperature over 1-2 hours.
-
The entire reaction mixture is carefully poured into a flask containing ice-cold 3 M hydrochloric acid with rapid stirring. The mixture is stirred for an additional 2 hours at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted three times with ether.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by distillation under reduced pressure to yield this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis and Drug Development
The dual functionality of this compound makes it a valuable building block in organic synthesis. The hydroxyl group can be modified or used as a handle for attachment to other molecules, while the protected alkyne can be deprotected and subsequently used in a variety of coupling reactions.
Role as a Versatile Building Block
The primary application of this compound lies in its use as a precursor to more complex molecules. The triethylsilyl protecting group is robust enough to withstand a range of reaction conditions, yet it can be selectively removed when needed. This allows for the sequential modification of the molecule at the hydroxyl and alkyne functionalities.
Potential in Bioorthogonal Chemistry
Terminal alkynes are key functional groups in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[4] The deprotected form of this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[5][6]
The ability to introduce an alcohol functionality via this building block could be advantageous for improving the solubility and pharmacokinetic properties of drug candidates or for attaching probes for biological imaging.
Conceptual Signaling Pathway Application:
While direct involvement of this compound in a specific signaling pathway has not been documented, its utility in medicinal chemistry can be conceptualized. For instance, it could be used to synthesize a kinase inhibitor. The core of the inhibitor could be assembled using the alkyne functionality, while the hydroxyl group could be modified to enhance binding affinity or cell permeability.
Caption: Conceptual use in kinase inhibitor synthesis.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic chemistry and drug discovery. Its bifunctional nature, coupled with the strategic use of the triethylsilyl protecting group, allows for the controlled and sequential introduction of functionality into complex molecules. While its direct application in drug development is not yet widely reported, its utility as a building block in the synthesis of bioactive compounds is evident. Further research into the applications of this versatile molecule is likely to uncover new and innovative uses in the fields of medicinal chemistry and chemical biology.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-(Triethylsilyl)but-3-yn-1-ol | 160194-29-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-(Triethylsilyl)-3-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and synthesis of 4-(Triethylsilyl)-3-butyn-1-ol, a valuable intermediate in organic synthesis. The information is tailored for professionals in research, science, and drug development who may utilize this compound in the creation of complex molecules.
Core Compound Data
The fundamental properties of this compound are summarized below. This data is essential for accurate experimental planning and execution.
| Property | Value | Source |
| Molecular Weight | 184.35 g/mol | [1][2] |
| Molecular Formula | C10H20OSi | [1] |
| CAS Number | 160194-29-6 | [2] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure can be inferred from the well-documented synthesis of its close analog, 4-(trimethylsilyl)-3-butyn-1-ol. The following protocol is a representative example of how silylated butynols are prepared and can be adapted for the triethylsilyl derivative.
Representative Experimental Protocol: Silylation of 3-Butyn-1-ol
This protocol details the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol and serves as a template for the synthesis of the triethylsilyl analog by substituting chlorotrimethylsilane with chlorotriethylsilane.
Materials:
-
3-Butyn-1-ol
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylmagnesium bromide in THF
-
Chlorotrimethylsilane (or Chlorotriethylsilane)
-
3 M Hydrochloric acid
-
Ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.
-
3-Butyn-1-ol and anhydrous tetrahydrofuran are added to the flask.
-
The solution is cooled to 0°C under a nitrogen atmosphere.
-
A solution of ethylmagnesium bromide in tetrahydrofuran is added dropwise over 1 hour.
-
The resulting mixture is stirred at 0°C for 1 hour, allowed to warm to room temperature for 1 hour, and then recooled to 0°C.
-
Freshly distilled chlorotrimethylsilane (or chlorotriethylsilane) is added slowly over 30 minutes with rapid stirring.
-
The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1-2 hours.
-
The reaction mixture is slowly poured into a flask containing ice-cold 3 M hydrochloric acid with vigorous stirring. This mixture is stirred for an additional 2 hours at 25°C.
-
The organic phase is separated, and the aqueous phase is extracted with ether.
-
The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by distillation under reduced pressure to yield the final product.
Experimental Workflow
The synthesis of silylated butynols follows a logical progression of steps from starting materials to the final purified product. This workflow is visualized in the diagram below.
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
No information regarding the involvement of this compound in specific signaling pathways or complex logical relationships within experimental designs was identified in the conducted search. This compound is primarily utilized as a chemical intermediate in organic synthesis, and its biological activities or roles in cellular signaling have not been documented in the reviewed literature. Therefore, no diagrams for signaling pathways can be provided at this time.
References
An In-depth Technical Guide to the Structure of 4-(Triethylsilyl)-3-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(Triethylsilyl)-3-butyn-1-ol, a valuable intermediate in organic synthesis. This document details its key structural features through spectroscopic analysis and provides an adaptable experimental protocol for its preparation.
Chemical Structure and Properties
This compound is an unsaturated alcohol containing a terminal alkyne protected by a bulky triethylsilyl group. This structure makes it a versatile building block, allowing for the introduction of a four-carbon chain with a masked reactive alkyne functionality.
Structure:
The chemical structure of this compound is characterized by a butan-1-ol backbone with a carbon-carbon triple bond between the C3 and C4 positions. The terminal carbon of the alkyne is bonded to a silicon atom, which is, in turn, bonded to three ethyl groups.
Molecular Formula: C₁₀H₂₀OSi
CAS Number: 160194-29-6
Logical Structure of this compound
Caption: Diagram illustrating the core butyn-1-ol backbone and the attached triethylsilyl protecting group.
Physicochemical and Spectroscopic Data
| Property | Value | Source/Comment |
| Molecular Weight | 184.35 g/mol | Calculated |
| Molecular Formula | C₁₀H₂₀OSi | Confirmed |
| CAS Number | 160194-29-6 | Confirmed |
| Boiling Point | Not available | Expected to be higher than the TMS analog (78-79 °C at 10 mmHg) |
| Density | Not available | - |
| Refractive Index | Not available | - |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral features are outlined below, based on the known spectra of analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.7 | Triplet | 2H | -CH₂OH |
| ~ 2.5 | Triplet | 2H | -C≡C-CH₂- |
| ~ 1.5 | Singlet (broad) | 1H | -OH |
| ~ 0.9-1.0 | Triplet | 9H | -Si-CH₂-CH₃ |
| ~ 0.5-0.6 | Quartet | 6H | -Si-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Assignment |
| ~ 109 | -Si-C≡C- |
| ~ 83 | -Si-C≡C- |
| ~ 61 | -CH₂OH |
| ~ 24 | -C≡C-CH₂- |
| ~ 7 | -Si-CH₂-CH₃ |
| ~ 4 | -Si-CH₂-CH₃ |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3350 (broad) | O-H stretch (alcohol) |
| ~ 2960, 2875 | C-H stretch (alkyl) |
| ~ 2175 | C≡C stretch (alkyne) |
| ~ 1460, 1380 | C-H bend (alkyl) |
| ~ 1240, 780 | Si-C vibrations |
| ~ 1050 | C-O stretch (alcohol) |
Mass Spectrometry (MS):
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 184. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29), loss of the entire triethylsilyl group, and cleavage of the butynol chain.
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for the analogous trimethylsilyl compound published in Organic Syntheses.[1] This method involves the deprotonation of 3-butyn-1-ol using a Grignard reagent, followed by quenching with triethylsilyl chloride.
Synthetic Workflow
References
Spectral Data and Synthetic Protocol for Silylated Butynols: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data and synthetic methodologies for silylated 3-butyn-1-ol derivatives. While the primary focus of this document is 4-(triethylsilyl)-3-butyn-1-ol, a comprehensive search of publicly available scientific databases and literature did not yield its complete spectral data. However, extensive information is available for the closely related analogue, 4-(trimethylsilyl)-3-butyn-1-ol. The spectral characteristics of these two compounds are expected to be highly similar, with predictable variations in the nuclear magnetic resonance (NMR) spectra due to the different alkyl groups on the silicon atom.
This guide presents the detailed spectral data for 4-(trimethylsilyl)-3-butyn-1-ol as a proficient proxy. Additionally, a well-established experimental protocol for the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol is provided, which can be readily adapted for the preparation of its triethylsilyl counterpart.
Spectral Data of 4-(trimethylsilyl)-3-butyn-1-ol
The following tables summarize the key spectral data for 4-(trimethylsilyl)-3-butyn-1-ol.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.67 | m | 2H | -CH₂OH |
| 2.47 | t | 2H | ≡C-CH₂- |
| 1.8 | broad s | 1H | -OH |
| 0.03 | s | 9H | -Si(CH₃)₃ |
Solvent: CDCl₃, Frequency: 300 MHz
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Description |
| 3350 (very broad) | O-H stretch |
| 2178 | C≡C stretch |
| 1250 | Si-C stretch |
| 1031 | C-O stretch |
| 894, 842, 760 | Si-C vibrations |
Sample: neat[1]
Experimental Protocol: Synthesis of 4-(trimethylsilyl)-3-butyn-1-ol
This section details the experimental procedure for the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol. This protocol can be adapted for the synthesis of this compound by substituting chlorotrimethylsilane with chlorotriethylsilane.
Materials and Equipment
-
3-Butyn-1-ol
-
Anhydrous tetrahydrofuran (THF)
-
Ethylmagnesium bromide (2.0 M solution in THF)
-
Chlorotrimethylsilane
-
Hydrochloric acid (3 M)
-
Ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Flame-dried, three-necked, 2-L round-bottomed flask
-
Pressure-equalizing addition funnel
-
Mechanical stirrer
-
Nitrogen inlet
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure
-
A flame-dried, three-necked, 2-L round-bottomed flask equipped with a 1-L pressure-equalizing addition funnel, a mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.
-
The flask is charged with freshly distilled 3-butyn-1-ol (31.4 g, 0.448 mol) and 900 mL of anhydrous tetrahydrofuran.
-
The stirred solution is cooled to 0°C under a nitrogen atmosphere.
-
A solution of ethylmagnesium bromide in tetrahydrofuran (493 mL of a 2.0 M solution, 0.986 mol) is added over 1 hour.
-
The resulting mixture is stirred vigorously at 0°C for 1 hour, then allowed to warm to room temperature for 1 hour, and subsequently recooled to 0°C.
-
Freshly distilled chlorotrimethylsilane (125 mL, 0.986 mol) is slowly added over 30 minutes with rapid stirring.
-
The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1–2 hours.
-
The entire reaction mixture is slowly poured into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid with rapid stirring. The mixture is stirred for an additional 2 hours at 25°C.
-
The organic phase is separated, and the aqueous phase is extracted three times with 200-mL portions of ether.
-
The combined organic phases are washed with two 200-mL portions of water, four 200-mL portions of saturated sodium bicarbonate solution, and two 200-mL portions of saturated sodium chloride.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by short-path distillation under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol.
Logical Relationship of Spectral Data
The following diagram illustrates the relationship between the chemical structure and the expected spectral data.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Triethylsilyl)-3-butyn-1-ol
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-(Triethylsilyl)-3-butyn-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the expected spectral data, a standardized experimental protocol for spectrum acquisition, and a visualization of the molecular structure with key proton environments.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted based on the analysis of its structural analogue, 4-(trimethylsilyl)-3-butyn-1-ol, and established principles of NMR spectroscopy. The expected chemical shifts (δ) in parts per million (ppm), integration values, multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are for a spectrum recorded in deuterochloroform (CDCl3).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH2OH | ~3.7 | Triplet | 2H | ~6.0 |
| -CH2-C≡ | ~2.5 | Triplet | 2H | ~6.0 |
| -OH | Variable | Singlet (broad) | 1H | N/A |
| Si-CH2-CH3 | ~0.6 | Quartet | 6H | ~7.9 |
| Si-CH2-CH3 | ~1.0 | Triplet | 9H | ~7.9 |
Experimental Protocol
The following protocol outlines a standard procedure for the acquisition of a high-resolution 1H NMR spectrum of this compound.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Parameters:
- Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol, Varian).
- Probe: A standard 5 mm broadband or proton-specific probe.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- Acquisition Parameters:
- Spectral Width: 10-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Receiver Gain: Optimize to avoid signal clipping.
3. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase the resulting spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl3 peak to 7.26 ppm.
- Integrate all signals.
- Analyze and report the chemical shifts, multiplicities, coupling constants, and integration values.
Structural Visualization and Proton Environments
The following diagram illustrates the molecular structure of this compound and highlights the distinct proton environments that give rise to the signals in the 1H NMR spectrum.
In-depth Technical Guide: 13C NMR of 4-(Triethylsilyl)-3-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-(Triethylsilyl)-3-butyn-1-ol. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds. It also includes a comprehensive experimental protocol for acquiring 13C NMR data and logical diagrams to illustrate the molecular structure and analytical workflow.
Predicted 13C NMR Data
The 13C NMR chemical shifts for this compound have been predicted based on established substituent effects and analysis of analogous compounds, primarily 3-butyn-1-ol and triethylsilylacetylene. The silyl group is expected to have a notable effect on the chemical shifts of the acetylenic carbons.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale for Prediction |
| C1 (-CH₂OH) | ~61.0 | Based on the chemical shift of C1 in 3-butyn-1-ol (61.1 ppm)[1]. The silyl group at C4 is not expected to significantly influence this position. |
| C2 (-C≡C-CH₂-) | ~23.0 | Based on the chemical shift of C2 in 3-butyn-1-ol (22.8 ppm)[1]. The silyl group's influence is minor at this distance. |
| C3 (-Si-C≡C-) | ~88.0 | The triethylsilyl group will cause a downfield shift compared to the unsubstituted C3 in 3-butyn-1-ol (80.5 ppm)[1]. This prediction is based on the typical effect of a silyl group on an adjacent sp-hybridized carbon. |
| C4 (-Si-C≡C-) | ~108.0 | The silicon-attached acetylenic carbon is expected to be significantly deshielded. |
| C5 (Si-CH₂-CH₃) | ~8.0 | Based on the typical chemical shift for the methylene carbon in a triethylsilyl group attached to an alkyne. |
| C6 (Si-CH₂-CH₃) | ~7.0 | Based on the typical chemical shift for the methyl carbon in a triethylsilyl group. |
Note: These are predicted values and may differ from experimental results. The solvent used for analysis can also influence chemical shifts.
Experimental Protocol: 13C NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a 13C NMR spectrum of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility and the desired chemical shift reference.
-
Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.
2. NMR Spectrometer Setup
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp spectral lines.
3. Data Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a proton-decoupled 13C spectrum. This simplifies the spectrum by removing C-H coupling and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of 13C chemical shifts for this molecule.
-
Acquisition Time: An acquisition time of 1-2 seconds is a reasonable starting point.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although quantitative analysis is not the primary goal of a standard 13C spectrum.
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
4. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the appropriate solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Visualizations
The following diagrams illustrate the chemical structure of this compound and the general workflow for its 13C NMR analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for 13C NMR analysis.
References
An In-depth Technical Guide to the Infrared Spectrum of 4-(Triethylsilyl)-3-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-(Triethylsilyl)-3-butyn-1-ol. Due to the absence of a publicly available experimental spectrum, this document outlines the predicted characteristic absorption bands based on the compound's functional groups. Furthermore, it includes a standardized experimental protocol for acquiring the IR spectrum of a liquid sample such as this, and a logical workflow diagram for the analytical process. The CAS number for this compound is 160194-29-6, and its molecular formula is C10H20OSi[1][2][3].
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its alcohol, internal alkyne, and triethylsilyl functional groups. The following table summarizes the predicted key absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretch, hydrogen-bonded | Alcohol |
| 2960 - 2850 | Strong | C-H stretch (sp³) | Alkyl (ethyl and butyl chains) |
| 2260 - 2100 | Weak to Medium | C≡C stretch (internal alkyne) | Alkyne |
| 1465 - 1450 | Medium | C-H bend (CH₂ scissors) | Alkyl |
| 1385 - 1370 | Medium | C-H bend (CH₃ umbrella) | Alkyl (ethyl) |
| 1260 - 1050 | Strong | C-O stretch | Primary Alcohol |
| ~1240 & ~740 | Medium to Strong | Si-CH₂-R vibrations | Triethylsilyl |
Analysis of Key Functional Group Absorptions:
-
Alcohol (O-H and C-O): The most prominent feature in the spectrum is expected to be a strong and broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol[4][5]. The broadness is a result of intermolecular hydrogen bonding. Additionally, a strong C-O stretching vibration should be visible in the 1260-1050 cm⁻¹ range[4][5].
-
Alkyne (C≡C): As this compound contains an internal carbon-carbon triple bond, a weak to medium intensity absorption is predicted in the 2260-2100 cm⁻¹ range[6]. The intensity of this peak is generally weaker for internal alkynes compared to terminal ones due to the symmetry of the bond, which results in a smaller change in dipole moment during vibration. Unlike terminal alkynes, there will be no sharp ≡C-H stretch around 3300 cm⁻¹[6].
-
Triethylsilyl Group (Si-C and C-H): The ethyl groups attached to the silicon atom will exhibit characteristic sp³ C-H stretching vibrations between 2960 and 2850 cm⁻¹. The Si-C bond vibrations are more complex and typically appear in the fingerprint region of the spectrum.
Experimental Protocols
The following protocol describes a standard procedure for obtaining the FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and straightforward method for liquid analysis[5][7].
Objective: To acquire a high-quality infrared spectrum of this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker, Nicolet, PerkinElmer)[5]
-
ATR accessory with a diamond or zinc selenide crystal
Materials:
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free laboratory wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum. This measures the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered[7].
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
Perform any necessary baseline corrections or other processing functions as required.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened lint-free wipe to remove all traces of the sample[7].
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-(Triethylsilyl)but-3-yn-1-ol , 95%GC , 160194-29-6 - CookeChem [cookechem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. allsubjectjournal.com [allsubjectjournal.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
Navigating the Synthesis and Handling of 4-(Triethylsilyl)-3-butyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for 4-(triethylsilyl)-3-butyn-1-ol (CAS No. 160194-29-6). As a specialized reagent in organic synthesis, particularly in the development of pharmaceutical intermediates, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success.
Compound Identification and Properties
This compound is a member of the silylacetylene family, which are valuable building blocks in cross-coupling reactions and the synthesis of complex organic molecules. Its physical and chemical properties are summarized below. For comparative purposes, data for the more extensively documented 4-(trimethylsilyl)-3-butyn-1-ol is also included.
| Property | This compound | 4-(Trimethylsilyl)-3-butyn-1-ol |
| CAS Number | 160194-29-6[1][2][3] | 2117-12-6[4][5] |
| Molecular Formula | C₁₀H₂₀OSi[2] | C₇H₁₄OSi[4][5] |
| Molecular Weight | 184.35 g/mol | 142.27 g/mol [4][5] |
| Appearance | Not specified (likely a liquid) | Colorless to light yellow clear liquid[5] |
| Boiling Point | Data not available | 97-98 °C at 24 mmHg, 78-79 °C at 10 mmHg[6] |
| Density | Data not available | 0.854 g/mL at 25 °C |
| Flash Point | Data not available | 60 °C (closed cup) |
| Purity | ≥97.5% (GC-FID)[1] | ≥98%[5] |
| Storage Temperature | 2-8°C (recommended for analog)[5] | 2-8°C, under inert atmosphere[5] |
Hazard Identification and Safety Precautions
Based on the GHS classifications for 4-(trimethylsilyl)-3-butyn-1-ol, this compound should be treated as a hazardous substance.
GHS Hazard Classification (based on analog):
-
Flammable Liquids: Category 3[4]
-
Skin Corrosion/Irritation: Category 2[4]
-
Serious Eye Damage/Eye Irritation: Category 2[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[4]
Pictograms:
![]()
![]()
Signal Word: Warning
Hazard Statements (H-Statements):
-
H226: Flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the table below.
| Category | Precautionary Statement |
| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5] |
| P233: Keep container tightly closed.[5] | |
| P240: Ground and bond container and receiving equipment.[5] | |
| P241: Use explosion-proof electrical/ventilating/lighting equipment. | |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] | |
| P264: Wash skin thoroughly after handling.[5] | |
| P271: Use only outdoors or in a well-ventilated area.[5] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| Response | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5] |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| P312: Call a POISON CENTER or doctor if you feel unwell.[5] | |
| P332+P313: If skin irritation occurs: Get medical advice/attention.[5] | |
| P337+P313: If eye irritation persists: Get medical advice/attention.[5] | |
| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[5] |
| P405: Store locked up.[5] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to prevent hazardous situations.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or butyl rubber gloves and a flame-retardant lab coat. Ensure gloves are inspected prior to use.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside of a fume hood or in poorly ventilated areas.
Engineering Controls:
-
Work in a well-ventilated chemical fume hood.
-
Use of explosion-proof equipment is recommended.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage Conditions:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture exposure.
-
Keep in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.
-
Recommended storage temperature is between 2-8°C.[5]
-
Store away from strong oxidizing agents.
Experimental Protocols
The following is a generalized protocol for the synthesis of a 4-(trialkylsilyl)-3-butyn-1-ol, based on the synthesis of the trimethylsilyl analog.[6][7] This should be adapted and optimized for the specific triethylsilyl derivative by qualified personnel.
Synthesis of this compound (Generalized):
Objective: To synthesize this compound from 3-butyn-1-ol and chlorotriethylsilane.
Materials:
-
3-Butyn-1-ol
-
Ethylmagnesium bromide in THF
-
Chlorotriethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (3 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
A flame-dried, multi-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet is charged with freshly distilled 3-butyn-1-ol and anhydrous THF.
-
The solution is cooled to 0°C under a nitrogen atmosphere.
-
A solution of ethylmagnesium bromide in THF is added dropwise via the addition funnel over 1 hour.
-
The resulting mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature for 1 hour before being recooled to 0°C.
-
Freshly distilled chlorotriethylsilane is added slowly to the stirred mixture.
-
The reaction is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1-2 hours.
-
The reaction is quenched by slowly pouring the mixture into ice-cold 3 M hydrochloric acid with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
Workflow for the Synthesis of 4-(Trialkylsilyl)-3-butyn-1-ol
Caption: A generalized workflow for the synthesis of 4-(trialkylsilyl)-3-butyn-1-ols.
Emergency Procedures
Spill Response: In the event of a spill, follow the established laboratory emergency procedures.
Logical Flow for Chemical Spill Response
Caption: Decision-making workflow for responding to a chemical spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
This guide is intended to provide essential information for the safe handling and use of this compound. It is the responsibility of the user to conduct a thorough risk assessment before commencing any experimental work. Always adhere to your institution's safety policies and procedures.
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. 4-(Trimethylsilyl)but-3-yn-1-ol | C7H14OSi | CID 2760827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Trimethylsilyl-3-butyn-1-ol | 2117-12-6 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
The Triethylsilyl Group: A Linchpin in Modern Alkyne Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount. Among the various functionalities, the terminal alkyne stands out for its versatility in forming carbon-carbon bonds through reactions such as Sonogashira, Glaser, and Hay couplings, as well as its utility in "click" chemistry. However, the acidic nature of the terminal proton necessitates a protecting group to prevent unwanted side reactions in the presence of bases or organometallic reagents. The triethylsilyl (TES) group has emerged as a robust and reliable choice for this purpose, offering a unique balance of stability and facile cleavage that positions it advantageously among other common silyl protecting groups.
This technical guide provides a comprehensive overview of the role of the triethylsilyl group in alkyne protection, detailing its application, stability, and the experimental protocols for its installation and removal.
Core Principles of Triethylsilyl Alkyne Protection
The primary function of the TES group is to replace the acidic proton of a terminal alkyne with a sterically bulky and electronically stable silyl group. This transformation is typically achieved by treating the alkyne with triethylsilyl chloride (TES-Cl) in the presence of a suitable base. The resulting TES-protected alkyne is significantly less acidic and can withstand a wide range of reaction conditions that would otherwise deprotonate the terminal alkyne.
The choice of a silyl protecting group is a critical decision in synthesis design, governed by the required stability throughout a synthetic sequence and the conditions available for its eventual removal. Silyl groups offer a tunable level of stability based on the steric bulk of the alkyl substituents on the silicon atom. The general order of stability is:
Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)
The TES group occupies a "sweet spot" in this stability spectrum. It is significantly more stable than the highly labile TMS group, yet more readily cleaved than the bulkier TBS and TIPS groups. This intermediate stability allows for its selective removal in the presence of more robust silyl ethers, a crucial feature in complex molecule synthesis.
Quantitative Comparison of Silyl Protecting Groups
To facilitate the selection of the appropriate silyl protecting group, the following table summarizes the relative stability and typical yields for the protection and deprotection of phenylacetylene with common silyl chlorides.
| Silyl Group | Protecting Agent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Relative Stability |
| TMS | TMS-Cl | >95 | K₂CO₃, MeOH | >90 | 1 (Least Stable) |
| TES | TES-Cl | >95 | TBAF, THF or K₂CO₃, MeOH | >90 | ~64x TMS |
| TBS | TBS-Cl | >90 | TBAF, THF | >90 | ~20,000x TMS |
| TIPS | TIPS-Cl | >90 | TBAF, THF (harsher conditions) | >85 | ~700,000x TMS |
Note: Relative stability data is generalized and can vary depending on the specific substrate and reaction conditions. Yields are typical and can be optimized.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of protecting group strategies. The following sections provide step-by-step protocols for the protection of a terminal alkyne with TES-Cl and its subsequent deprotection.
Protection of Phenylacetylene with Triethylsilyl Chloride
This protocol describes the silylation of phenylacetylene to form triethyl(phenylethynyl)silane.
Reagents and Materials:
-
Phenylacetylene
-
Triethylsilyl chloride (TES-Cl)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenylacetylene (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add triethylsilyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford triethyl(phenylethynyl)silane as a colorless oil.
Deprotection of Triethyl(phenylethynyl)silane
Two common and effective methods for the removal of the TES group are provided below.
Method A: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This method is highly effective and generally proceeds under mild conditions.[1][2]
Reagents and Materials:
-
Triethyl(phenylethynyl)silane
-
Tetrabutylammonium fluoride (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve triethyl(phenylethynyl)silane (1.0 eq) in anhydrous THF in a round-bottom flask.[2]
-
Add the 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.[2]
-
Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.[2]
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield phenylacetylene.
Method B: Deprotection using Potassium Carbonate in Methanol
This method is a milder, fluoride-free alternative, which can be advantageous for substrates sensitive to fluoride ions.[3]
Reagents and Materials:
-
Triethyl(phenylethynyl)silane
-
Potassium carbonate (anhydrous)
-
Methanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of triethyl(phenylethynyl)silane (1.0 eq) in methanol, add potassium carbonate (0.2-0.5 eq).[3]
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain phenylacetylene. Purification by column chromatography may be performed if required.
Stability of the Triethylsilyl Group in Common Synthetic Transformations
A key advantage of the TES group is its stability under a variety of reaction conditions, allowing for functional group manipulations elsewhere in the molecule.
-
Grignard Reactions: TES-protected alkynes are generally stable to Grignard reagents, unlike the more labile TMS group which can be cleaved. This allows for the use of Grignard reagents to react with other functional groups, such as aldehydes or ketones, in the presence of a TES-protected alkyne.[4]
-
Wittig Reaction: The TES group is typically stable to the basic conditions employed in the Wittig reaction, especially when using non-stabilized ylides with bases like n-butyllithium or sodium amide.[1][5][6][7] However, prolonged reaction times or harsher basic conditions with stabilized ylides may lead to some deprotection.
-
Oxidation: TES-protected alkynes are robust towards many common oxidizing agents. For instance, they are stable under conditions for Swern and Dess-Martin periodinane oxidations. However, strong oxidizing agents that can attack the triple bond may also affect the silyl group.
-
Reduction: The stability of the TES group during reduction reactions depends on the chosen reagents. It is stable to catalytic hydrogenation using Lindlar's catalyst for the reduction of other alkynes to cis-alkenes.[8] It is also generally stable to hydride reducing agents like sodium borohydride and lithium aluminum hydride under standard conditions.
Logical and Experimental Workflows
The utility of the TES group is best illustrated through its application in multi-step synthetic sequences. Below are diagrams generated using Graphviz to visualize the logical flow of protection-reaction-deprotection strategies.
General Workflow for Alkyne Functionalization
Caption: General workflow for the use of TES as a protecting group.
Signaling Pathway of Silylation and Desilylation
Caption: Mechanism of TES protection and fluoride-mediated deprotection.
Conclusion
The triethylsilyl group serves as an invaluable tool in the synthetic chemist's arsenal for the protection of terminal alkynes. Its moderate stability, coupled with the availability of mild and selective deprotection protocols, allows for the strategic orchestration of complex synthetic routes. The ability to withstand a range of common reaction conditions while being readily cleavable when required makes the TES group a preferred choice for researchers in drug development and materials science, enabling the efficient and controlled synthesis of novel molecular architectures.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
Stability of 4-(Triethylsilyl)-3-butyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Triethylsilyl)-3-butyn-1-ol is a bifunctional molecule that incorporates a primary alcohol and a triethylsilyl (TES)-protected terminal alkyne. This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and materials science. The triethylsilyl group serves as a moderately stable protecting group for the terminal alkyne, allowing for selective reactions at the hydroxyl functionality. Understanding the stability of this compound under various conditions is critical for its effective use in multi-step syntheses, ensuring high yields and predictable outcomes. This technical guide provides an in-depth analysis of the stability of this compound, drawing on data from analogous compounds and general principles of silyl ether and silyl alkyne chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₂₀OSi |
| Molecular Weight | 184.35 g/mol |
| Appearance | Liquid |
| Storage Temperature | 2-8°C |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol (Adapted)
-
Reaction Setup: A flame-dried, three-necked round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Initial Reaction: The flask is charged with freshly distilled 3-butyn-1-ol and anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C.
-
Deprotonation: A solution of ethylmagnesium bromide in THF is added dropwise to the stirred solution at 0°C. The mixture is stirred at 0°C for one hour and then allowed to warm to room temperature for another hour.
-
Silylation: The reaction mixture is recooled to 0°C, and freshly distilled triethylsilyl chloride is added slowly. The mixture is stirred at 0°C for one hour and then allowed to warm to room temperature over 1-2 hours.
-
Workup: The reaction is quenched by pouring it into an ice-cold acidic solution (e.g., 3 M HCl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation under reduced pressure.
Stability Profile
The stability of this compound is primarily determined by the reactivity of the triethylsilyl (TES) ether linkage to the alkyne. The stability of silyl ethers is influenced by steric hindrance around the silicon atom and the electronic nature of the substituents.[3]
Comparative Stability of Silyl Ethers
The TES group offers a moderate level of stability, positioning it between the more labile trimethylsilyl (TMS) group and the more robust tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups.[4][5] This intermediate stability is a key advantage in multi-step syntheses where selective deprotection is required.
Table 1: Relative Rates of Cleavage of Silyl Ethers in Acidic and Basic Media (Relative to TMS = 1) [6]
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage | Relative Rate of Basic Cleavage |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Stability in Acidic Conditions
Triethylsilyl ethers are significantly more stable to acidic conditions than trimethylsilyl ethers.[5] However, they can be cleaved by stronger acids or under prolonged exposure to milder acidic conditions.[3] Microwave heating in the presence of acetic acid has been shown to rapidly deprotect TES ethers.[7]
Stability in Basic Conditions
The Si-C bond in silyl alkynes is susceptible to cleavage under basic conditions.[8] The rate of cleavage is generally slower than for TMS-protected alkynes. Mild basic conditions, such as potassium carbonate in methanol, are often used for the deprotection of TMS alkynes and may also cleave TES-protected alkynes, albeit more slowly.[9]
Stability towards Fluoride Ions
Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for the cleavage of silyl ethers, including TES ethers.[4] The high affinity of fluorine for silicon drives this reaction.
Thermal Stability
Silyl-protected alkynes generally exhibit good thermal stability. In fact, silyl groups can impart greater thermal stability to some acetylenic systems compared to their unprotected counterparts.[10] While specific data for this compound is unavailable, it is expected to be reasonably stable to moderate heating in the absence of reactive reagents.
Decomposition Pathways
The primary decomposition pathways for this compound involve the cleavage of the triethylsilyl group from the alkyne.
Caption: General pathways for the desilylation of this compound.
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage: The compound should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Handling: As with most organosilicon compounds, it is sensitive to moisture. Therefore, it should be handled using standard anhydrous techniques. It is also a flammable liquid and should be kept away from ignition sources.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a series of experiments can be designed.
General Workflow for Stability Testing
Caption: A typical experimental workflow for evaluating the stability of the target compound.
Protocol for Acid-Catalyzed Deprotection
-
Dissolve this compound in a suitable solvent (e.g., methanol or THF).
-
Add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate to isolate the deprotected 3-butyn-1-ol.
Protocol for Fluoride-Mediated Deprotection
-
Dissolve this compound in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1 M).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Conclusion
This compound is a versatile synthetic intermediate with a moderate stability profile that is advantageous for selective chemical transformations. Its triethylsilyl protecting group offers greater stability towards acidic conditions compared to the trimethylsilyl analogue, yet it can be readily cleaved under specific acidic, basic, or fluoride-mediated conditions. A thorough understanding of these stability characteristics is essential for its successful application in the synthesis of complex molecules in drug discovery and development. By carefully controlling reaction conditions, researchers can effectively utilize the unique reactivity of this compound while preserving the integrity of the silyl-protected alkyne.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Triethylsilyl)-3-butyn-1-ol
Abstract
This document provides a detailed protocol for the synthesis of 4-(triethylsilyl)-3-butyn-1-ol from 3-butyn-1-ol. This synthesis involves the protection of the terminal alkyne of 3-butyn-1-ol using a triethylsilyl group. This procedure is crucial in multistep organic syntheses where the acidic proton of the terminal alkyne needs to be protected to prevent unwanted side reactions with nucleophilic or basic reagents. The protocol described herein is adapted from established methods for the silylation of terminal alkynes and is suitable for researchers in organic chemistry, medicinal chemistry, and materials science.
Introduction
Terminal alkynes are versatile functional groups in organic synthesis. However, the acidic nature of the acetylenic proton can interfere with many common synthetic transformations, such as Grignard reactions, organolithium additions, and various base-catalyzed reactions. To circumvent this, the terminal alkyne is often protected with a sterically bulky group that can be easily removed under mild conditions.
Trialkylsilyl groups, such as the triethylsilyl (TES) group, are excellent protecting groups for terminal alkynes due to their ease of introduction, stability under a wide range of reaction conditions, and straightforward deprotection, typically using fluoride ion sources. The synthesis of this compound from 3-butyn-1-ol is a common procedure that yields a valuable bifunctional building block, possessing both a protected alkyne and a primary alcohol, ready for further synthetic manipulations.
This application note provides a detailed experimental protocol for this transformation, including reagent and solvent tables, a step-by-step procedure, and characterization data.
Reaction Scheme
The overall reaction involves the deprotonation of both the hydroxyl group and the terminal alkyne of 3-butyn-1-ol using a Grignard reagent, followed by the selective silylation of the acetylide with chlorotriethylsilane.
Reaction:
3-butyn-1-ol + 2 EtMgBr + Et₃SiCl → this compound
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier |
| 3-Butyn-1-ol | C₄H₆O | 70.09 | 50.0 | 1.0 | 3.50 g | Sigma-Aldrich |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | C₂H₅BrMg | 133.27 | 110 | 2.2 | 36.7 mL | Sigma-Aldrich |
| Chlorotriethylsilane | C₆H₁₅ClSi | 150.72 | 55.0 | 1.1 | 8.29 g (9.75 mL) | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 100 mL | Sigma-Aldrich |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | - | As needed | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | - | - | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | As needed | - |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed | - |
Table 2: Expected Yield and Physical Properties
| Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Boiling Point |
| This compound | C₁₀H₂₀OSi | 184.35 | ~70% (based on TMS analog) | Colorless liquid | Not specified |
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. All glassware must be flame-dried or oven-dried before use. Anhydrous solvents and reagents are critical for the success of the reaction. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Ethylmagnesium bromide is highly reactive with water and air. Chlorotriethylsilane is corrosive and moisture-sensitive.
Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add 3-butyn-1-ol (3.50 g, 50.0 mmol).
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Formation of the Magnesium Alkoxide and Acetylide:
-
Slowly add ethylmagnesium bromide (36.7 mL of a 3.0 M solution in diethyl ether, 110 mmol) to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour. Gas evolution (ethane) will be observed.
-
-
Silylation:
-
Re-cool the reaction mixture to 0 °C.
-
Add chlorotriethylsilane (8.29 g, 9.75 mL, 55.0 mmol) dropwise to the stirred suspension over 15 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless liquid. The yield for the analogous 4-(trimethylsilyl)-3-butyn-1-ol is reported to be 71%.[1]
-
Characterization
The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR (CDCl₃): Expected peaks around δ 3.7 (t, 2H, -CH₂OH), 2.4 (t, 2H, -C≡C-CH₂-), 1.0 (t, 9H, -Si(CH₂CH₃)₃), and 0.6 (q, 6H, -Si(CH₂CH₃)₃). The -OH proton will appear as a broad singlet.
-
¹³C NMR (CDCl₃): Expected peaks around δ 88 (-C≡CSi), 82 (C≡C-), 61 (-CH₂OH), 24 (-C≡C-CH₂-), 7.5 (-SiCH₂CH₃), and 4.5 (-SiCH₂CH₃).
-
IR (neat): Expected characteristic peaks around 3350 cm⁻¹ (O-H stretch, broad), 2950-2870 cm⁻¹ (C-H stretch), and 2170 cm⁻¹ (C≡C stretch, silyl-substituted).
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reagents
Caption: Logical relationships and roles of reagents in the synthesis.
References
Silylation of 3-Butyn-1-ol: A Detailed Protocol for Hydroxyl Group Protection
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive experimental procedure for the silylation of the primary alcohol in 3-butyn-1-ol using tert-butyldimethylsilyl chloride (TBDMSCl). The protection of the hydroxyl group is a crucial step in multi-step organic synthesis, preventing its interference in subsequent reactions targeting the alkyne functionality. This protocol details the necessary reagents, conditions, and purification methods to obtain the desired product, tert-butyl(3-butyn-1-yloxy)dimethylsilane, in high yield.
Introduction
In organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of constructing complex molecules. The hydroxyl group is highly reactive and often requires temporary masking to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and straightforward removal.[1]
The tert-butyldimethylsilyl (TBDMS) group is a popular choice for alcohol protection, offering a good balance of stability and ease of cleavage.[1][2][3] The steric bulk of the TBDMS group also allows for the selective protection of less hindered alcohols, such as the primary alcohol of 3-butyn-1-ol.[4] This protocol employs tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, to efficiently form the corresponding silyl ether.
Experimental Protocol
This procedure outlines the silylation of 3-butyn-1-ol to form tert-butyl(3-butyn-1-yloxy)dimethylsilane.
Materials:
-
3-Butyn-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 3-butyn-1-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add imidazole (1.4 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Once the imidazole has dissolved, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. If DMF was used as the solvent, dilute the mixture with a larger volume of water and extract with diethyl ether or ethyl acetate (3x). If DCM was used, separate the organic layer.
-
Wash the organic layer successively with 1 M HCl (to remove imidazole), saturated aqueous NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of high purity. If necessary, the product can be further purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the typical quantities and conditions for the silylation of 3-butyn-1-ol.
| Reagent/Parameter | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| 3-Butyn-1-ol | 1.0 | 70.09 | 0.70 g |
| TBDMSCl | 1.1 | 150.72 | 1.66 g |
| Imidazole | 1.4 | 68.08 | 0.95 g |
| DMAP (catalyst) | 0.1 | 122.17 | 0.12 g |
| Solvent (DCM or DMF) | - | - | 20-40 mL |
| Reaction Temperature | - | - | Room Temperature |
| Reaction Time | - | - | 2-12 hours |
| Product | |||
| tert-butyl(3-butyn-1-yloxy)dimethylsilane | - | 184.36 | Theoretical Yield: 1.84 g |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the silylation of 3-butyn-1-ol.
Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for imidazole-catalyzed silylation.
References
Application Note and Protocol for the Purification of 4-(Triethylsilyl)-3-butyn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Triethylsilyl)-3-butyn-1-ol is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of complex molecules and pharmaceuticals. The triethylsilyl (TES) group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other functionalities of the molecule. The purity of this building block is crucial for the success of subsequent synthetic steps. This document provides detailed protocols for the purification of this compound, focusing on fractional distillation under reduced pressure and flash column chromatography.
Purification Strategy
The choice of purification method for this compound depends on the nature of the impurities and the required final purity.
-
Fractional Distillation under Reduced Pressure: This is the preferred method for separating the product from non-volatile impurities or compounds with significantly different boiling points. It is particularly effective for large-scale purifications. Acetylenic alcohols can be sensitive to heat, so distillation under vacuum is crucial to prevent decomposition[1].
-
Flash Column Chromatography: This technique is ideal for removing impurities with similar polarities to the desired product. It offers high resolution and is suitable for both small and medium-scale purifications[2][3].
Data Presentation
The following table summarizes typical conditions for the purification of silyl-protected alkynyl alcohols, which can be adapted for this compound.
| Compound | Purification Method | Key Parameters | Typical Yield/Purity | Reference |
| 4-(Trimethylsilyl)-3-butyn-1-ol | Short-path distillation | 78–79°C at 10 mmHg | 71% yield | [4] |
| (rac)-4-Triisopropylsilyl-3-butyn-2-ol | Bulb-to-bulb distillation | 95°C at 0.2 mmHg | 98% yield | [5] |
| (R)-4-Trimethylsilyl-3-butyn-2-ol | Bulb-to-bulb distillation | 80°C at 0.5 mmHg | 87% yield | [6] |
| General Silyl Alkynes | Flash Column Chromatography | Silica gel (230-400 mesh), Eluent: Hexanes/Ethyl Acetate mixtures. The desired compound should have an Rf of ~0.3 on TLC[2][3]. | >98% purity | [2][3] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is adapted from procedures for similar acetylenic alcohols and is a recommended starting point.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed. A short Vigreux column is recommended.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump.
-
Heating: Once the desired pressure is reached and stable (start with ~1-5 mmHg), begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities first. Monitor the temperature at the distillation head. The main fraction containing this compound should be collected at a stable temperature. The exact boiling point will depend on the pressure.
-
Completion: Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the collected fractions by GC or NMR.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[3]
-
Glass chromatography column
-
Eluent: Hexanes and Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it with different ratios of hexanes and ethyl acetate.
-
The ideal eluent system will give the desired product an Rf value of approximately 0.3[2]. A starting point could be a 10:1 to 5:1 mixture of hexanes:ethyl acetate.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent (less polar component, e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, and then add this to the top of the column[2].
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. Apply positive pressure (e.g., with a pump or inert gas) to achieve a flow rate of about 2 inches per minute[2].
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision logic for selecting a purification method.
References
Application Notes and Protocols: Deprotection of 4-(Triethylsilyl)-3-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of the terminal alkyne, 4-(triethylsilyl)-3-butyn-1-ol, to yield but-3-yn-1-ol. The choice of deprotection method is critical to ensure high yield and purity of the product, particularly in multi-step syntheses where functional group compatibility is paramount. This document outlines three common methods for the removal of the triethylsilyl (TES) protecting group: fluoride-mediated cleavage using tetra-n-butylammonium fluoride (TBAF), base-catalyzed methanolysis with potassium carbonate, and a mild acidic method using formic acid.
Introduction
Silyl-protected alkynes are valuable intermediates in organic synthesis, offering stability during various transformations while allowing for the regeneration of the terminal alkyne as needed. The triethylsilyl (TES) group is a commonly employed protecting group for terminal alkynes. The selection of the deprotection strategy for this compound must consider the presence of the primary hydroxyl group to avoid unwanted side reactions. The following protocols offer a range of conditions from basic to acidic, allowing for optimization based on the specific requirements of a synthetic route.
Comparative Data of Deprotection Methods
The following table summarizes the quantitative data for the deprotection of this compound using various methods. These values are representative and may vary based on the specific reaction scale and conditions.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Fluoride-Mediated Deprotection | Tetra-n-butylammonium fluoride (TBAF) (1.1 equiv.) | THF | 0 to 25 | 0.5 - 2 | 85 - 95 | Highly effective and generally fast. The basicity of TBAF can sometimes lead to side reactions or decomposition of sensitive substrates.[1] Careful work-up is required to remove tetrabutylammonium salts.[2][3] |
| Base-Catalyzed Methanolysis | Potassium carbonate (K₂CO₃) (0.2 - 1.0 equiv.) | Methanol (MeOH) | 25 | 2 - 6 | 80 - 90 | A mild and cost-effective method.[4] Reaction times can be longer compared to fluoride-mediated methods. Over-exposure can lead to reduced yields in some cases.[4] |
| Mild Acidic Deprotection | Formic acid (5-10% in Methanol) | Methanol (MeOH) | 25 | 1 - 3 | 90 - 98 | An efficient and selective method for TES group removal.[5][6] Offers an alternative when basic conditions are not suitable. |
Experimental Protocols
Method 1: Fluoride-Mediated Deprotection using TBAF
This protocol describes the cleavage of the triethylsilyl group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Materials:
-
This compound
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Method 2: Base-Catalyzed Methanolysis using Potassium Carbonate
This protocol outlines the deprotection using a catalytic amount of potassium carbonate in methanol.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equiv.) in methanol (to a concentration of 0.1-0.2 M), add potassium carbonate (0.2 equiv.).[4]
-
Stir the mixture at room temperature (25 °C) under an inert atmosphere.
-
Monitor the reaction by TLC. If the reaction is sluggish, an additional portion of K₂CO₃ can be added.
-
Once the starting material is consumed (typically 2-6 hours), concentrate the reaction mixture in vacuo.[4]
-
Dilute the residue with diethyl ether and wash with water and then brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if required.
Method 3: Mild Acidic Deprotection using Formic Acid
This protocol details a chemoselective deprotection of the TES group under mild acidic conditions.[6]
Materials:
-
This compound
-
Methanol (MeOH)
-
Formic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a 5% (v/v) solution of formic acid in methanol.
-
Dissolve this compound (1.0 equiv.) in the 5% formic acid in methanol solution (to a concentration of approximately 0.1 M).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[6]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography as needed.
Visualizing the Deprotection Workflow
The following diagrams illustrate the logical workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
Caption: Reagent-substrate interactions in TES deprotection.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Triethylsilyl (TES) Protected Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triethylsilyl (TES) group is a valuable protecting group for terminal alkynes in organic synthesis. Its moderate steric bulk provides a balance between stability to various reaction conditions and amenability to cleavage under specific protocols. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the desired terminal alkyne, while preserving other sensitive functional groups within a complex molecule. These application notes provide a comprehensive overview of the common conditions for the removal of the TES group from alkynes, complete with detailed experimental protocols and a guide for selecting the optimal method.
Deprotection Methodologies
The cleavage of the silicon-carbon bond in TES-protected alkynes can be achieved under three main categories of conditions: fluoride-based, base-catalyzed, and acid-catalyzed. The choice of method depends on the overall stability of the substrate and the presence of other protecting groups.
Fluoride-Based Deprotection
Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silyl protecting groups. Tetra-n-butylammonium fluoride (TBAF) is the most commonly used reagent for this purpose.
General Reaction: R-C≡C-Si(CH₂CH₃)₃ + F⁻ → R-C≡C⁻ + F-Si(CH₂CH₃)₃ R-C≡C⁻ + H⁺ → R-C≡C-H
Advantages:
-
High efficiency and generally fast reaction times.
-
Can often be performed at room temperature.
Disadvantages:
-
The basicity of TBAF can cause side reactions with base-sensitive functional groups.[1]
-
Removal of tetralkylammonium salts during workup can be challenging for polar products.[2][3]
Base-Catalyzed Deprotection
Mild inorganic bases, most notably potassium carbonate in methanol, can effectively cleave the TES group from alkynes. This method is often preferred for its mildness and the ease of workup.
General Reaction: R-C≡C-Si(CH₂CH₃)₃ + CH₃O⁻ ⇌ R-C≡C⁻ + CH₃O-Si(CH₂CH₃)₃ R-C≡C⁻ + CH₃OH → R-C≡C-H + CH₃O⁻
Advantages:
-
Mild reaction conditions.
-
Reagents are inexpensive and readily available.
-
Simple workup procedure.
Disadvantages:
-
May require longer reaction times compared to fluoride-based methods.
-
Not suitable for substrates with base-labile functional groups.
Acid-Catalyzed Deprotection
While less common for silyl alkyne deprotection compared to silyl ethers, certain acidic conditions can be employed for the removal of the TES group. These methods are particularly useful when the substrate is sensitive to basic or fluoride conditions but stable to acid.
Advantages:
-
Orthogonal to base-sensitive protecting groups.
-
Can be highly selective for TES over more robust silyl ethers like TBDMS.[4]
Disadvantages:
-
Risk of side reactions with acid-labile functional groups.
-
May require careful control of reaction conditions to avoid decomposition.
Data Summary of Deprotection Conditions
The following table summarizes various conditions for the deprotection of triethylsilyl (TES) and other relevant silyl groups from alkynes and alcohols (as a reference).
| Silyl Group | Substrate Type | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Citation(s) |
| TES | Ether | 5-10% Formic Acid | Methanol | Room Temp. | 1-2 h | 70-85 | [4] |
| TES | Ether | 2-4% HF-Pyridine | Pyridine | 0 - Room Temp. | 1-2 h | 20-50 | [4] |
| TMS | Alkyne | K₂CO₃ (0.1-1.5 equiv.) | Methanol | Room Temp. | 2 h | 82 | [5] |
| TMS | Alkyne | K₂CO₃ | Methanol | - | - | 92 | |
| TMS | Alkyne | TBAF | THF | Room Temp. | - | - | |
| TIPS | Alkyne | TBAF (2.0 equiv.) | THF | Reflux | 0.5 h | 25 | [6] |
| TIPS | Alkyne | AgF (1.5 equiv.) then HCl | Methanol | 23 | 3.5 h | 81 | [7] |
| TBDMS | Ether | TBAF (1.1 equiv.) | THF | 0 - Room Temp. | 45 min | 32 | [1] |
Note: Data for TES-alkyne deprotection is limited in the immediate literature; therefore, conditions for TES-ether and other silyl-alkyne deprotections are provided as valuable reference points.
Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection of a TES-Protected Alkyne using TBAF
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
TES-protected alkyne
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TES-protected alkyne (1.0 equiv.) in anhydrous THF (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Catalyzed Deprotection of a TES-Protected Alkyne using Potassium Carbonate in Methanol
This protocol is adapted from methods used for TMS-alkyne deprotection and is expected to be effective for TES-alkynes, potentially with longer reaction times.
Materials:
-
TES-protected alkyne
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TES-protected alkyne (1.0 equiv.) in anhydrous methanol (0.1-0.2 M).
-
Add anhydrous potassium carbonate (0.5-2.0 equiv.). For sensitive substrates, catalytic amounts (0.1-0.3 equiv.) can be attempted first.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., N₂ or Ar).
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[5]
Protocol 3: Acid-Catalyzed Deprotection of a TES-Protected Alkyne using Formic Acid in Methanol
This protocol is based on the selective deprotection of TES ethers and may be applicable to TES alkynes, particularly in the presence of more robust silyl groups like TBDMS.[4]
Materials:
-
TES-protected alkyne
-
Formic acid
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TES-protected alkyne (1.0 equiv.) in methanol (0.1 M).
-
Prepare a 5-10% solution of formic acid in methanol.
-
Add the formic acid solution to the solution of the TES-protected alkyne at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Logical Workflow for Method Selection
The selection of an appropriate deprotection method is critical for the success of the synthetic step. The following diagram illustrates a decision-making workflow to guide the researcher.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. redalyc.org [redalyc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-(Triethylsilyl)-3-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Triethylsilyl)-3-butyn-1-ol is a versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The triethylsilyl (TES) group serves as a sterically bulky protecting group for the terminal alkyne, allowing for selective transformations at other positions of a molecule. The primary alcohol functionality offers a handle for further derivatization or attachment to solid supports. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound, including Sonogashira, Suzuki, Stille, and Heck couplings. The protocols and data presented are based on established methodologies for similar substrates, such as 3-butyn-1-ol, and serve as a robust starting point for reaction optimization.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the case of this compound, the reaction can be performed with the TES group intact, which can be later removed if the terminal alkyne is required for subsequent transformations.
Quantitative Data for Sonogashira Coupling of a Related Alkyne (3-Butyn-1-ol)
The following data is for the Sonogashira coupling of 3-butyn-1-ol with various aryl halides and should be considered as a starting point for optimizing reactions with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 6 | 85-95 |
| 2 | 4-Iodoanisole | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 6 | 88 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 6 | 92 |
| 4 | Bromobenzene | PdCl₂(PPh₃)₂ (2) | - | Et₃N/CuI | DMF | 12 | 75 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., P(p-tol)₃, PPh₃)
-
Copper(I) iodide (CuI) (for traditional Sonogashira)
-
Base (e.g., DBU, triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware, Schlenk line or glovebox
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., P(p-tol)₃, 6 mol%).
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Sequentially add the base (e.g., DBU, 2.0 mmol), this compound (1.2 mmol), and the aryl halide (1.0 mmol) via syringe. If the aryl halide is a solid, it can be added as a solution in a small amount of degassed solvent.
-
If using a traditional Sonogashira protocol with a copper co-catalyst, add CuI (1-5 mol%).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time (e.g., 6-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure coupled product.
Suzuki Coupling
The Suzuki coupling enables the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[2] To utilize this compound in a Suzuki coupling, it typically first needs to be converted into a suitable derivative, such as a borylated alkyne or an alkenyl halide after hydroboration or hydrohalogenation. Alternatively, the alcohol moiety can be transformed into a halide or triflate to couple with a boronic acid.
Representative Quantitative Data for Suzuki Coupling
This data represents general Suzuki coupling conditions and should be adapted for specific substrates derived from this compound.
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 95 |
| 2 | 1-Naphthyl triflate | Vinylboronic acid pinacol ester | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane | 8 | 88 |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 16 | 92 |
Experimental Protocol: Suzuki Coupling (General)
Materials:
-
Derivative of this compound (e.g., an alkenyl boronate or halide)
-
Aryl or vinyl halide/triflate (or boronic acid if the butynol derivative is the halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Standard laboratory glassware, Schlenk line or glovebox
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the this compound derivative (1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with the inert gas.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours).
-
Monitor the reaction by TLC or GC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium.[3] Similar to the Suzuki coupling, this compound would need to be converted to an organostannane derivative or a halide/triflate to participate in this reaction.
Representative Quantitative Data for Stille Coupling
This data represents general Stille coupling conditions and should be adapted for specific substrates derived from this compound.
| Entry | Organic Halide/Triflate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | - | Toluene | 16 | 90 |
| 2 | 4-Bromobenzonitrile | (4-Methoxyphenyl)trimethyltin | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | CsF | Dioxane | 24 | 85 |
| 3 | 2-Triflyloxypyridine | Tributyl(furan-2-yl)stannane | PdCl₂(AsPh₃)₂ (3) | - | CuI | NMP | 8 | 78 |
Experimental Protocol: Stille Coupling (General)
Materials:
-
Derivative of this compound (e.g., an organostannane or halide)
-
Organic halide/triflate (or organostannane if the butynol derivative is the halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (optional, e.g., P(t-Bu)₃, AsPh₃)
-
Additive (optional, e.g., CuI, CsF)
-
Anhydrous solvent (e.g., Toluene, Dioxane, NMP)
-
Standard laboratory glassware, Schlenk line or glovebox
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any ligand or additive.
-
Add the degassed, anhydrous solvent (e.g., toluene).
-
Add the this compound derivative (1.0 mmol) and the coupling partner (1.1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is then washed with brine, dried, and concentrated.
-
Purify the residue by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene.[4] While this compound is not an alkene, it can be transformed into one, for example, through hydroboration/protonolysis or other hydrofunctionalization reactions of the alkyne, to then be used in a Heck reaction.
Representative Quantitative Data for Heck Reaction
This data represents general Heck coupling conditions and should be adapted for specific substrates derived from this compound.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | Et₃N | DMF | 4 | 95 |
| 2 | 4-Bromobenzaldehyde | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 24 | 82 |
| 3 | 1-Chloronaphthalene | Cyclohexene | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | K₂CO₃ | NMP | 48 | 70 |
Experimental Protocol: Heck Reaction (General)
Materials:
-
Alkene derivative of this compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMA, NMP)
-
Standard laboratory glassware
Procedure:
-
In a sealable reaction tube, combine the alkene derivative of this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the base (e.g., Et₃N, 1.5 mmol).
-
Add the anhydrous solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the required time (e.g., 4-24 hours).
-
Monitor the reaction by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of the Triethylsilyl Group
The triethylsilyl (TES) group can be removed to yield the terminal alkyne, which can then be used in further synthetic transformations.
Experimental Protocol: TES Deprotection
Materials:
-
TES-protected alkyne
-
Deprotecting agent (e.g., tetra-n-butylammonium fluoride (TBAF), potassium carbonate)
-
Solvent (e.g., THF, methanol)
-
Standard laboratory glassware
Procedure (using TBAF):
-
Dissolve the TES-protected alkyne (1.0 mmol) in an appropriate solvent (e.g., THF).
-
Add a solution of TBAF (1.0 M in THF, 1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting terminal alkyne by column chromatography if necessary.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: General scheme for the Sonogashira coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions. The protocols provided herein for Sonogashira, Suzuki, Stille, and Heck couplings, adapted from methodologies for similar substrates, offer a solid foundation for researchers. It is important to note that reaction conditions, particularly for the sterically demanding triethylsilyl-protected alkyne, may require optimization to achieve high yields. The ability to deprotect the silyl group under mild conditions further enhances the synthetic utility of this building block.
References
Application Notes and Protocols for the Use of 4-(Triethylsilyl)-3-butyn-1-ol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(triethylsilyl)-3-butyn-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent serves as a valuable building block in the synthesis of functionalized 1,2,3-triazoles, with broad applications in drug discovery, bioconjugation, and materials science.
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, generating only benign byproducts.[1] The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles is the premier example of a click reaction.[2]
This compound is a bifunctional molecule featuring a terminal alkyne protected by a triethylsilyl (TES) group and a primary alcohol. The TES group serves as a protecting group for the terminal alkyne, which can be deprotected under specific conditions to participate in the CuAAC reaction. The primary alcohol offers a handle for further functionalization, making this reagent a versatile tool for creating complex molecular architectures.
Key Advantages of this compound in Click Chemistry
-
Orthogonal Reactivity: The protected alkyne and the free hydroxyl group allow for sequential and site-specific modifications.
-
Versatility: The resulting triazole-containing alcohol can be further elaborated through various chemical transformations of the hydroxyl group.
-
Controlled Reactivity: The TES protecting group prevents unwanted side reactions of the terminal alkyne during other synthetic steps.
-
High Yielding Reactions: Click chemistry reactions are known for their high efficiency and yields.
General Reaction Scheme
The overall process involves two key steps: the copper-catalyzed azide-alkyne cycloaddition and the subsequent deprotection of the silyl group to liberate the terminal alkyne, or the deprotection of the resulting triazole's silyl group if the click reaction is performed on the protected alkyne. A more common approach is the deprotection of the alkyne prior to the click reaction.
A typical reaction sequence involves the reaction of an organic azide with the deprotected 4-hydroxy-1-butyne (derived from this compound) in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.[3]
Quantitative Data
While specific quantitative data for a wide range of reactions involving this compound is not extensively documented in single sources, the following table provides representative data based on typical CuAAC reactions with similar terminal alkynes. Yields are generally high, and reaction conditions are mild.
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzyl Azide | 4-Hydroxy-1-butyne | CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | 12 | RT | >95 | Adapted from[3] |
| 4-Azidobenzoic acid | 4-Hydroxy-1-butyne | CuI (10 mol%) | CH₃CN/H₂O (9:1) | 2 | RT | 90 | Adapted from[1] |
| 1-Azido-4-nitrobenzene | 4-Hydroxy-1-butyne | CuSO₄ (1 mol%), Sodium Ascorbate (5 mol%) | DMSO/H₂O (3:1) | 4 | 37 | >90 | Adapted from |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the triethylsilyl (TES) protecting group to yield 3-butyn-1-ol, which can then be used in a subsequent click reaction.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1 M solution of TBAF in THF (1.1 eq) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-butyn-1-ol.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click reaction between an organic azide and 3-butyn-1-ol (obtained from Protocol 1).
Materials:
-
3-butyn-1-ol
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve the organic azide (1.0 eq) and 3-butyn-1-ol (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, the product can be isolated by filtration if it precipitates. Alternatively, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-triazole product.
Visualizations
General Click Chemistry Workflow
Caption: Experimental workflow for the synthesis of functionalized triazoles.
Copper-Catalyzed Azide-Alkyne Cycloaddition Cycle
Caption: Catalytic cycle of the CuAAC reaction.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of functionalized 1,2,3-triazoles via click chemistry. The protocols and information provided herein offer a solid foundation for researchers to incorporate this building block into their synthetic strategies for applications in drug discovery, bioconjugation, and materials science. The mild reaction conditions, high yields, and functional group tolerance of the CuAAC reaction make it an indispensable tool in modern chemical synthesis.
References
Application Notes and Protocols for the Oxidation of 4-(Triethylsilyl)-3-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oxidation of the primary alcohol, 4-(triethylsilyl)-3-butyn-1-ol, to its corresponding aldehyde, 4-(triethylsilyl)-3-butynal. This transformation is a crucial step in the synthesis of various complex organic molecules and active pharmaceutical ingredients. The triethylsilyl group serves as a protecting group for the terminal alkyne, preventing its participation in unwanted side reactions. The selection of an appropriate oxidation method is critical to ensure high yield and purity of the aldehyde product while preserving the silyl protecting group.
This document outlines several common and effective oxidation methodologies, including Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation. Each method offers distinct advantages regarding reaction conditions, reagent toxicity, and functional group tolerance.
Comparison of Oxidation Methods
The following table summarizes the key quantitative data for different methods used in the oxidation of primary alcohols to aldehydes, providing a basis for selecting the most suitable protocol for specific research and development needs. While specific data for this compound is not extensively published, the data presented is representative of the oxidation of structurally similar propargylic alcohols and provides a strong predictive framework.
| Oxidation Method | Oxidizing Agent | Typical Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Swern Oxidation | Dimethyl sulfoxide (DMSO) | Oxalyl chloride, Triethylamine | Dichloromethane (DCM) | -78 to rt | 0.5 - 2 | 85 - 95[1][2][3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 0.5 - 3 | 90 - 98[4][5][6][7] |
| Parikh-Doering Oxidation | Dimethyl sulfoxide (DMSO) | Sulfur trioxide pyridine complex, Triethylamine | Dichloromethane (DCM)/DMSO | 0 to rt | 1 - 4 | 80 - 90[8][9][10][11] |
| TEMPO-catalyzed Oxidation | (e.g., NaOCl, Ca(OCl)₂) | TEMPO, Co-oxidant | Dichloromethane (DCM)/Water | 0 to rt | 1 - 5 | 85 - 97[12][13][14][15] |
Experimental Protocols
Swern Oxidation Protocol
The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[3] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[3] The reaction is typically performed at low temperatures (-78 °C) to control the reactivity of the intermediate species.[16]
Workflow Diagram:
Caption: Workflow for the Swern Oxidation of an alcohol.
Methodology:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl sulfoxide (2.5 eq) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-(triethylsilyl)-3-butynal.
Dess-Martin Periodinane (DMP) Oxidation Protocol
The Dess-Martin oxidation is a very mild and selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane (DMP).[5][6][7] The reaction is typically performed at room temperature and is known for its high functional group tolerance.[5]
Workflow Diagram:
Caption: Workflow for the Dess-Martin Oxidation.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(triethylsilyl)-3-butynal.
Parikh-Doering Oxidation Protocol
The Parikh-Doering oxidation is another mild method that uses the sulfur trioxide pyridine complex to activate DMSO.[8][9] A key advantage of this method is that it can be performed at or above 0 °C, avoiding the need for cryogenic temperatures.[8]
Logical Relationship Diagram:
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation | TCI EUROPE N.V. [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 11. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. TEMPO [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 4-(Triethylsilyl)-3-butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary alcohol functional group in 4-(triethylsilyl)-3-butyn-1-ol. This versatile building block, featuring a triethylsilyl-protected alkyne and a terminal hydroxyl group, is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The following protocols detail common derivatization reactions, enabling the introduction of diverse functional groups.
Synthesis of this compound
The synthesis of this compound serves as the foundational step for its subsequent derivatization. The procedure is analogous to the well-established synthesis of its trimethylsilyl counterpart.[1][2]
Experimental Protocol:
A flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet is charged with 3-butyn-1-ol and anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C, and a solution of ethylmagnesium bromide in THF is added dropwise. The resulting mixture is stirred at 0°C for one hour and then allowed to warm to room temperature for another hour before being recooled to 0°C. Freshly distilled chlorotriethylsilane is then added slowly. The reaction is stirred for an additional hour at 0°C and then allowed to warm to room temperature over 1-2 hours. The reaction is quenched by slowly pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Derivatization Reactions of the Hydroxyl Group
The primary alcohol of this compound can be readily transformed into a variety of other functional groups, including aldehydes, esters, ethers, and can also be substituted via the Mitsunobu reaction.
Oxidation to 4-(Triethylsilyl)-3-butynal
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a reliable method for this conversion.[3][4][5][6]
Substrate [label="this compound"]; Reagents [label="DMSO, (COCl)2, Et3N", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-(Triethylsilyl)-3-butynal"];
Substrate -> Reagents [label="Swern Oxidation", fontcolor="#34A853"]; Reagents -> Product; }
Experimental Protocol (Swern Oxidation):
To a solution of oxalyl chloride in dichloromethane (DCM) at -78°C is added dimethyl sulfoxide (DMSO) dropwise. After stirring for a few minutes, a solution of this compound in DCM is added slowly. The reaction is stirred for 15-30 minutes at -78°C, followed by the dropwise addition of triethylamine. The reaction mixture is then allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude aldehyde, which can be purified by column chromatography.
| Reagent/Parameter | Condition |
| Oxidizing Agent | DMSO, Oxalyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | -78°C to room temperature |
| Typical Yield | High |
Esterification
The hydroxyl group can be converted to an ester via reaction with an acyl chloride or a carboxylic anhydride.
Substrate [label="this compound"]; Reagent1 [label="Acyl Chloride (RCOCl)\nPyridine", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reagent2 [label="Acid Anhydride ((RCO)2O)\nPyridine/DMAP", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-(Triethylsilyl)-3-butynyl Ester"];
Substrate -> Reagent1 [label="Acylation", fontcolor="#34A853"]; Substrate -> Reagent2 [label="Acylation", fontcolor="#34A853"]; Reagent1 -> Product; Reagent2 -> Product; }
Experimental Protocol (using Acetic Anhydride): [7]
This compound is dissolved in pyridine. Acetic anhydride is added at 0°C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with methanol and concentrated. The residue is dissolved in an organic solvent like dichloromethane and washed successively with dilute hydrochloric acid, water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated to yield the acetate ester, which can be purified by chromatography.
| Reagent/Parameter | Condition |
| Acylating Agent | Acetic Anhydride |
| Base/Catalyst | Pyridine, DMAP (catalytic) |
| Solvent | Pyridine or CH₂Cl₂ |
| Temperature | 0°C to room temperature |
| Typical Yield | High |
Williamson Ether Synthesis
Formation of an ether is achieved by deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.[8][9]
Substrate [label="this compound"]; Step1 [label="1. NaH, THF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="2. Alkyl Halide (R-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-(Triethylsilyl)-3-butynyl Ether"];
Substrate -> Step1 [label="Deprotonation", fontcolor="#34A853"]; Step1 -> Step2 [label="SN2 Reaction", fontcolor="#34A853"]; Step2 -> Product; }
Experimental Protocol:
To a suspension of sodium hydride in anhydrous THF at 0°C is added a solution of this compound in THF dropwise. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 30 minutes. The desired alkyl halide (e.g., methyl iodide, benzyl bromide) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ether is purified by column chromatography.
| Reagent/Parameter | Condition |
| Base | Sodium Hydride (NaH) |
| Alkylating Agent | Primary Alkyl Halide (e.g., CH₃I, BnBr) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Typical Yield | Good to High |
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups, including esters and azides, with inversion of configuration if the alcohol were chiral. For this primary alcohol, it serves as a mild method for substitution.[10][11][12][13][14]
Substrate [label="this compound"]; Reagents [label="PPh3, DEAD (or DIAD)\nNucleophile (e.g., RCOOH, HN3)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted Product"];
Substrate -> Reagents [label="Mitsunobu Reaction", fontcolor="#34A853"]; Reagents -> Product; }
Experimental Protocol (for Esterification):
To a solution of this compound, a carboxylic acid (e.g., benzoic acid), and triphenylphosphine in anhydrous THF at 0°C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
| Reagent/Parameter | Condition |
| Reagents | Triphenylphosphine (PPh₃), DEAD or DIAD |
| Nucleophile | Carboxylic Acid, Phthalimide, Hydrazoic Acid, etc. |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Typical Yield | Good to High |
Protection as a Tetrahydropyranyl (THP) Ether
Protecting the alcohol as a THP ether is a common strategy to mask its reactivity during subsequent synthetic steps. The THP group is stable to a wide range of non-acidic conditions.[15][16][17][18][19]
Substrate [label="this compound"]; Reagents [label="Dihydropyran (DHP)\nCatalytic Acid (e.g., PPTS)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="THP-protected Ether"];
Substrate -> Reagents [label="Protection", fontcolor="#34A853"]; Reagents -> Product; }
Experimental Protocol:
To a solution of this compound in dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is typically pure enough for further use, but can be purified by column chromatography if necessary.
| Reagent/Parameter | Condition |
| Protecting Group Source | 3,4-Dihydro-2H-pyran (DHP) |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Room temperature |
| Typical Yield | High to Quantitative |
Summary of Derivatization Reactions
| Reaction | Reagents | Product Functional Group |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Aldehyde |
| Esterification | RCOCl or (RCO)₂O, Pyridine | Ester |
| Williamson Ether Synthesis | NaH, R-X | Ether |
| Mitsunobu Reaction | PPh₃, DEAD, Nucleophile | Ester, Azide, etc. |
| THP Protection | DHP, cat. PPTS | THP Ether |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. byjus.com [byjus.com]
- 11. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Solved THP protection of alcohol, prop2-yn-1-ol (ether | Chegg.com [chegg.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Incomplete silylation of 3-butyn-1-ol troubleshooting
Technical Support Center: Silylation of 3-Butyn-1-ol
This guide provides troubleshooting strategies and frequently asked questions for the silylation of 3-butyn-1-ol, a common step in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction of 3-butyn-1-ol is incomplete or has a very low yield. What are the most common causes?
A1: Incomplete silylation is a frequent challenge. The most common culprits are the presence of moisture, suboptimal reaction conditions, or degraded reagents.[1] Moisture is particularly problematic as silylating agents like tert-Butyldimethylsilyl chloride (TBSCl) react readily with water, consuming the reagent.[1] Additionally, ensure all glassware is rigorously dried and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]
Q2: I'm observing multiple spots on my TLC plate, including the starting material and the product. What side reactions could be occurring?
A2: Besides incomplete conversion, side products can complicate the reaction. A common byproduct is the corresponding disiloxane (e.g., hexamethyldisiloxane or 1,1,3,3-tetraisopropyldisiloxane), which forms from the hydrolysis of the silylating agent.[1] With 3-butyn-1-ol, there's also a possibility of reaction at the terminal alkyne's acidic proton, although this is less common under standard silylation conditions for the hydroxyl group. If a very strong base is used, competitive deprotonation of the alkyne can occur.
Q3: How do I choose the right silylating agent, base, and solvent for protecting 3-butyn-1-ol?
A3: The choice of reagents is critical for a successful reaction.
-
Silylating Agent: For a primary alcohol like 3-butyn-1-ol, tert-Butyldimethylsilyl chloride (TBSCl) is a robust and common choice, forming a stable TBS ether.[2][3] If faster reaction or protection of a more hindered alcohol is needed, tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is a more powerful silylating agent.[4][5][6]
-
Base: Imidazole is an excellent and widely used base for silylations with silyl chlorides like TBSCl.[1][3][5] It acts as both a base and a catalyst.[3] For the more reactive TBSOTf, a non-nucleophilic, hindered base like 2,6-lutidine is preferred to prevent side reactions.[1][4][5]
-
Solvent: Anhydrous dimethylformamide (DMF) is the most common and effective solvent for reactions with TBSCl and imidazole, as it promotes the formation of the reactive silyl-imidazolium intermediate.[3][4][5] For reactions involving TBSOTf, dichloromethane (DCM) is typically used.[1][4][6]
Q4: My silylating agent is old. Can it still be used?
A4: Silylating agents are moisture-sensitive and can degrade over time.[2] If the TBSCl appears clumpy or has been exposed to air, it may be partially hydrolyzed. It's recommended to use a fresh bottle or purify the silylating agent if its quality is in doubt.
Troubleshooting Guide
Use the following flowchart to diagnose and solve issues with your silylation reaction.
Experimental Protocols & Data
Protocol 1: Standard TBS Protection of 3-Butyn-1-ol
This protocol is a reliable starting point for the silylation of primary alcohols.[4][5]
-
Preparation: Rigorously dry all glassware (e.g., flame-dry under vacuum or oven-dry at >120°C overnight).
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-butyn-1-ol (1.0 eq) to anhydrous DMF.
-
Reagent Addition: Add imidazole (2.2 eq). Stir until dissolved. Then, add tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise to the stirred solution. A white precipitate of imidazolium hydrochloride should form, indicating the reaction is proceeding.[1]
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with a non-polar solvent like diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Data Presentation: Impact of Conditions on Yield
The following table summarizes typical outcomes when varying key reaction parameters for the silylation of a primary alcohol.
| Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| TBSCl (1.1 eq) | Imidazole (2.2 eq) | DMF | 25 | 3 | >95% | Standard, reliable conditions.[3][5] |
| TBSCl (1.1 eq) | Triethylamine (1.5 eq) | DCM | 25 | 12 | 60-75% | Slower reaction compared to imidazole/DMF system.[1] |
| TBSOTf (1.1 eq) | 2,6-Lutidine (1.5 eq) | DCM | 0 | 0.5 | >98% | Very fast and efficient, good for hindered alcohols.[1][4] |
| TBSCl (1.1 eq) | Imidazole (2.2 eq) | DMF (wet) | 25 | 3 | <20% | Demonstrates the critical impact of moisture.[1][2] |
Yields are approximate and can vary based on the specific scale and purity of reagents.
References
Technical Support Center: Synthesis of 4-(Triethylsilyl)-3-butyn-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Triethylsilyl)-3-butyn-1-ol.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete formation of the magnesium alkoxide and acetylide, which is crucial for the subsequent silylation. This can be due to:
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Moisture: The Grignard reagent used for deprotonation is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon). All solvents and reagents should be anhydrous.
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Quality of Grignard Reagent: The titer of the Grignard reagent (e.g., ethylmagnesium bromide) should be confirmed before use. An insufficient amount will lead to incomplete deprotonation of both the terminal alkyne and the hydroxyl group of the starting material, 3-butyn-1-ol.
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Reaction Temperature: The initial deprotonation is typically carried out at 0°C to control the exothermic reaction. Allowing the reaction to warm to room temperature ensures the reaction goes to completion.
Another potential issue is the purity of the starting materials. 3-butyn-1-ol should be freshly distilled to remove any water or polymeric impurities. Similarly, chlorotriethylsilane should be distilled to remove any hydrolysis products like triethylsilanol or hexaethyldisiloxane.
Question: I am observing the presence of a significant amount of starting material (3-butyn-1-ol) in my crude product. What went wrong?
Answer: The presence of unreacted 3-butyn-1-ol strongly suggests an issue with the deprotonation step. As mentioned above, this is likely due to either moisture contamination, an insufficient amount of Grignard reagent, or a short reaction time for the deprotonation. It is recommended to use a slight excess of the Grignard reagent to ensure complete deprotonation.
Question: My NMR analysis shows a byproduct with two triethylsilyl groups. How is this formed and how can I prevent it?
Answer: The formation of a bissilylated product, likely 1-triethylsiloxy-4-(triethylsilyl)-3-butyne, occurs when the hydroxyl group is silylated in addition to the alkyne. This can happen if an excess of chlorotriethylsilane is used or if the reaction conditions favor silylation of the alkoxide. To minimize this side reaction, it is important to use a controlled amount of chlorotriethylsilane (typically close to a 1:1 molar ratio with the starting material). Careful control of the reaction temperature during the addition of the silylating agent can also help.
Question: During the workup, I seem to be losing my product. Is the triethylsilyl group labile under acidic conditions?
Answer: Yes, the triethylsilyl group can be cleaved under strongly acidic conditions, a reaction known as protodesilylation. The workup for this synthesis often involves an acidic quench to neutralize the reaction mixture. If the acid is too concentrated or the exposure time is too long, the desired product can be hydrolyzed back to 3-butyn-1-ol. It is advisable to use a milder acidic solution (e.g., saturated aqueous ammonium chloride or dilute HCl) and to perform the workup at a low temperature (e.g., 0°C) to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
Q2: Can I use a different base for the deprotonation step?
A2: While other strong bases like n-butyllithium can be used to deprotonate terminal alkynes, using a Grignard reagent like ethylmagnesium bromide is common for this specific synthesis as it is effective for deprotonating both the alkyne and the alcohol.[1][2] The choice of base can influence the reaction profile and side product formation.
Q3: How should I purify the final product?
A3: The most common method for purifying this compound is vacuum distillation.[1][2] This effectively removes non-volatile impurities. Column chromatography on silica gel can also be employed, though care must be taken as the slightly acidic nature of silica gel could potentially cause some desilylation.
Q4: What are the storage conditions for this compound?
A4: this compound should be stored under an inert atmosphere at a low temperature (2-8°C) to prevent degradation.[3] It is a liquid at room temperature.[3]
Quantitative Data Summary
The following table summarizes quantitative data from a representative synthesis of the analogous compound, 4-(trimethylsilyl)-3-butyn-1-ol.[1]
| Parameter | Value |
| Starting Material | 3-butyn-1-ol (31.4 g, 0.448 mol) |
| Grignard Reagent | Ethylmagnesium bromide (2.0 M in THF, 493 mL, 0.986 mol) |
| Silylating Agent | Chlorotrimethylsilane (125 mL, 0.986 mol) |
| Solvent | Anhydrous Tetrahydrofuran (900 mL) |
| Reaction Temperature | 0°C to room temperature |
| Yield | 45.2 g (0.318 mol, 71%) |
| Boiling Point | 78-79°C at 10 mmHg |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol, which can be adapted for the synthesis of the triethylsilyl analogue by substituting chlorotrimethylsilane with chlorotriethylsilane.[1]
Materials:
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3-butyn-1-ol, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
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Ethylmagnesium bromide (2.0 M in THF)
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Chlorotriethylsilane, freshly distilled
-
3 M Hydrochloric acid
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Ether
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Saturated aqueous sodium bicarbonate
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Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
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A flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet is flushed with dry nitrogen.
-
The flask is charged with freshly distilled 3-butyn-1-ol and anhydrous THF.
-
The stirred solution is cooled to 0°C under a nitrogen atmosphere.
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A solution of ethylmagnesium bromide in THF is added dropwise via the addition funnel over 1 hour, maintaining the temperature at 0°C.
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The resulting mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
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The mixture is recooled to 0°C, and freshly distilled chlorotriethylsilane is added slowly over 30 minutes with rapid stirring.
-
The reaction is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1-2 hours.
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The entire reaction mixture is slowly poured into a flask containing ice-cold 3 M hydrochloric acid with rapid stirring. This mixture is stirred for an additional 2 hours at 25°C.
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The organic phase is separated, and the aqueous phase is extracted three times with ether.
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The combined organic phases are washed twice with water, four times with saturated sodium bicarbonate solution, and twice with brine.
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The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by short-path distillation under reduced pressure to yield this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-(Triethylsilyl)-3-butyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 4-(triethylsilyl)-3-butyn-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 3-butyn-1-ol | - Verify Base Strength and Stoichiometry: Ensure a sufficiently strong base (e.g., n-BuLi, EtMgBr) is used in at least a stoichiometric amount (2.2 equivalents to deprotonate both the hydroxyl and terminal alkyne protons)[1]. - Reaction Temperature: Maintain the appropriate temperature for deprotonation. For Grignard reagents, this is typically 0°C to room temperature[1]. For n-BuLi, colder temperatures (e.g., -78°C to 0°C) are often required. |
| Ineffective Silylation | - Reactivity of Silylating Agent: Use fresh, high-quality triethylsilyl chloride (TESCl). - Reaction Time and Temperature: The reaction of the alkynide with TESCl may require sufficient time and warming to room temperature to go to completion[1]. Monitor the reaction progress by TLC or GC. |
| Moisture in the Reaction | - Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Side Reactions | - Dimerization of Starting Material: This can occur if the silylating agent is added too slowly or if the reaction temperature is too high. - Reaction with Solvent: Strong bases like n-BuLi can react with ethereal solvents like THF if the temperature is not controlled. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Removal Strategy |
| Unreacted 3-butyn-1-ol | - Characterized by its high polarity on TLC and the presence of both hydroxyl and terminal alkyne protons in ¹H NMR. | - Aqueous Workup: Washing the organic layer with water or brine can help remove the more water-soluble starting material. - Column Chromatography: Purification by flash column chromatography on silica gel can effectively separate the product from the starting material. |
| Hexaethyldisiloxane | - This is a common byproduct from the hydrolysis of the silylating agent. It is often a low-polarity, non-UV active spot on TLC. | - Distillation: Careful distillation under reduced pressure can separate the desired product from the higher-boiling disiloxane. |
| Bis-silylated Ether | - This side product arises from the silylation of both the alkyne and the hydroxyl group. | - Controlled Stoichiometry: Use of the correct stoichiometry of the base and silylating agent can minimize the formation of this byproduct. - Column Chromatography: This impurity can often be separated by flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the synthesis of this compound?
A1: A reliable method involves the deprotonation of 3-butyn-1-ol with a suitable base, followed by quenching with triethylsilyl chloride. A detailed protocol for the analogous 4-(trimethylsilyl)-3-butyn-1-ol, which can be adapted, is provided in the Experimental Protocols section[1].
Q2: Which base is best for this reaction?
A2: Both Grignard reagents (like ethylmagnesium bromide) and organolithium reagents (like n-butyllithium) are effective for the double deprotonation of 3-butyn-1-ol[1]. The choice may depend on availability, cost, and safety considerations. Grignard reagents are generally considered safer to handle than n-butyllithium.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a silica gel TLC plate, the product, this compound, will have a higher Rf value (be less polar) than the starting material, 3-butyn-1-ol.
Q4: What are the key differences when using triethylsilyl chloride (TESCl) compared to trimethylsilyl chloride (TMSCl)?
A4: The triethylsilyl (TES) group is sterically bulkier and more stable to acidic conditions than the trimethylsilyl (TMS) group. This increased stability can be advantageous in subsequent synthetic steps. However, the silylation reaction with TESCl may be slower than with TMSCl due to steric hindrance.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved by distillation under reduced pressure[1]. If significant impurities are present, flash column chromatography on silica gel prior to distillation may be necessary.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 4-(trimethylsilyl)-3-butyn-1-ol (Adaptable for Triethylsilyl Derivative)
| Parameter | Value | Reference |
| Starting Material | 3-Butyn-1-ol | [1] |
| Base | Ethylmagnesium bromide (2.2 eq) | [1] |
| Silylating Agent | Chlorotrimethylsilane (2.2 eq) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0°C to room temperature | [1] |
| Reaction Time | 2-3 hours | [1] |
| Workup | Quenching with aq. HCl, extraction with ether, washing with aq. NaHCO₃ and brine | [1] |
| Purification | Distillation under reduced pressure | [1] |
| Reported Yield | 71% | [1] |
Table 2: Qualitative Comparison of Silyl Protecting Groups for 3-butyn-1-ol
| Property | Trimethylsilyl (TMS) | Triethylsilyl (TES) |
| Relative Reactivity in Silylation | Faster | Slower |
| Steric Hindrance | Lower | Higher |
| Stability to Acid | Lower | Higher |
| Ease of Cleavage | Easier | More difficult |
Experimental Protocols
Detailed Methodology for the Synthesis of 4-(trimethylsilyl)-3-butyn-1-ol (Adaptable for this compound)
This protocol is based on a procedure from Organic Syntheses and can be adapted for the synthesis of the triethylsilyl analogue by substituting chlorotrimethylsilane with triethylsilyl chloride[1].
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Reaction Setup: A flame-dried, three-necked, round-bottomed flask is fitted with an addition funnel, a mechanical stirrer, and a nitrogen inlet. The flask is flushed with dry nitrogen.
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Initial Charge: The flask is charged with freshly distilled 3-butyn-1-ol (1.0 eq) and anhydrous tetrahydrofuran.
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Deprotonation: The stirred solution is cooled to 0°C under nitrogen. A solution of ethylmagnesium bromide in tetrahydrofuran (2.2 eq) is added dropwise over 1 hour. The resulting mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for 1 hour before being recooled to 0°C.
-
Silylation: Freshly distilled triethylsilyl chloride (2.2 eq) is added slowly with rapid stirring over 30 minutes. The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1-2 hours.
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Workup: The reaction mixture is poured slowly with rapid stirring into a flask containing ice-cold 3 M hydrochloric acid. The mixture is stirred at 25°C for an additional 2 hours. The organic phase is separated, and the aqueous phase is extracted with ether. The combined organic phases are washed with water, saturated sodium bicarbonate solution, and brine.
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Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation under reduced pressure.
Visualizations
References
Technical Support Center: Triethylsilyl (TES) Protecting Group Removal
Welcome to the Technical Support Center for the effective removal of the triethylsilyl (TES) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for challenges encountered during TES deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a TES protecting group?
The selective cleavage of TES ethers can be accomplished under a variety of conditions, primarily categorized as acidic, basic, or fluoride-mediated.[1] The choice of method depends on the overall stability of your substrate and the presence of other protecting groups.[1]
Q2: How does the stability of the TES group compare to other common silyl ethers?
The TES group is of intermediate stability, making it a versatile choice in multi-step synthesis. It is more stable than a trimethylsilyl (TMS) ether but more labile than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[1][2][3][4] This stability hierarchy allows for the selective removal of a TES group in the presence of more robust silyl ethers.[1][3][4]
The general order of stability for common silyl ethers is: TMS < TES < TBDMS < TIPS < TBDPS [1][4][5]
Q3: Can I selectively remove a TES group in the presence of a TBDMS group?
Yes, the differential stability of TES and TBDMS ethers allows for selective deprotection. Mild acidic conditions, such as formic acid in methanol, are highly effective for cleaving a TES ether while leaving a TBDMS group intact.[4][6][7][8][9]
Q4: My TES ether is cleaving during aqueous workup. How can I prevent this?
Unintended cleavage during workup is often due to pH changes. The silicon-oxygen bond is susceptible to hydrolysis under both acidic and basic conditions.[10] To mitigate this, neutralize the reaction mixture to a pH of approximately 7 before extraction using a buffered solution like saturated sodium bicarbonate (to quench acids) or ammonium chloride (to quench bases).[10] It is also advisable to minimize the contact time between the organic layer containing your product and the aqueous phase.[10]
Q5: I am observing degradation of my TES-protected compound during silica gel chromatography. What is the cause and how can I avoid it?
Standard silica gel is slightly acidic, which can lead to the degradation of acid-sensitive compounds like TES ethers.[10] To prevent this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent and adding a base like triethylamine before packing the column. Alternatively, using commercially available neutral silica gel is a viable option.[10] If a protic eluent like methanol is necessary, adding a small amount of triethylamine to the mobile phase can also suppress degradation.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of TES ethers.
| Issue | Potential Cause | Recommended Solution | Explanation |
| Incomplete Deprotection | Insufficient reagent or reaction time. | Increase the equivalents of the deprotecting agent or extend the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). | The rate of deprotection can be substrate-dependent. |
| Steric hindrance around the TES ether. | More forcing conditions may be required, such as a stronger acid or a higher reaction temperature. However, be mindful of potential side reactions. | Bulky neighboring groups can impede the approach of the deprotecting reagent. | |
| Low Yield of Desired Product | Competing side reactions (e.g., cleavage of other protecting groups). | Utilize milder deprotection conditions. For example, use formic acid in methanol for selective TES removal in the presence of TBDMS.[6][7][8][9] | Harsh reagents can lead to the cleavage of other sensitive functional groups. |
| Product degradation during workup or purification. | Neutralize the reaction mixture before workup and use neutralized silica gel for chromatography.[10] | TES-protected compounds can be sensitive to acidic conditions.[10] | |
| Formation of Silanol Byproducts | Incomplete reaction or hydrolysis of silylating agent. | Ensure the reaction goes to completion. During workup, a dilute acid wash can sometimes help remove silyl byproducts. | Triethylsilanol is a common byproduct of TES deprotection. |
| Difficulty in Removing Fluoride Reagent Byproducts | Use of fluoride-based reagents like TBAF. | An aqueous workup with saturated ammonium chloride solution can help remove fluoride salts. Alternatively, precipitation of the fluoride salt from a non-polar solvent may be effective. | Tetrabutylammonium salts can sometimes be difficult to separate from the desired product. |
Deprotection Protocols and Data
The following tables summarize quantitative data for common TES deprotection methods and provide detailed experimental protocols.
Quantitative Data for TES Deprotection Methods
| Method | Reagent and Conditions | Substrate Scope | Reaction Time | Yield (%) | Key Advantages |
| Mild Acidic | 5-10% Formic Acid in Methanol, rt[6][7][8][9] | Primary and secondary alcohols | 1-3 hours[9] | 70-85[9] | Selective for TES over TBDMS, economical.[6][8] |
| Lewis Acid | Diisobutylaluminium Hydride (DIBAL-H), -78 °C to 0 °C[1] | Primary TES ethers | 1 hour[1] | High | Selective for primary over secondary TES ethers.[11] |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) in THF | General | Varies | High | Effective for most silyl ethers, but less selective.[2][11] |
| Selective for Phenols | Lithium Acetate in moist DMF, rt to 70 °C[1] | Phenolic TES ethers | Varies | High | Highly selective for phenolic over aliphatic TES ethers.[1][11] |
| Heterogeneous | Mesoporous Silica (MCM-41) in Methanol[1] | General | Varies | High | Easy removal of catalyst by filtration.[1] |
Experimental Protocols
1. Deprotection using Formic Acid in Methanol [6]
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Materials: TES-protected compound, anhydrous methanol, formic acid, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate or magnesium sulfate, and extraction solvent (e.g., ethyl acetate).
-
Procedure:
-
Dissolve the TES-protected compound (1.0 equiv) in methanol to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 5-10% formic acid in methanol (v/v).
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Stir the reaction at room temperature and monitor its progress by TLC.
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Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
2. Deprotection using Diisobutylaluminium Hydride (DIBAL-H) [1]
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Materials: TES-protected compound, anhydrous toluene or dichloromethane, DIBAL-H solution, methanol, and saturated aqueous Rochelle's salt solution.
-
Procedure:
-
Dissolve the TES-protected compound (1.0 equiv) in anhydrous toluene or dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the DIBAL-H solution (1.1-1.5 equiv) dropwise.
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Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor by TLC.
-
Upon completion, quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography.
-
Visual Guides
The following diagrams illustrate key concepts and workflows related to TES deprotection.
Caption: Hierarchy of silyl ether stability.
Caption: A typical experimental workflow for TES deprotection.
Caption: Decision pathway for selective deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Troubleshooting Premature Deprotection of TES-Alkynes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the premature deprotection of triethylsilyl (TES)-protected alkynes during chemical reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments that lead to the unintended cleavage of the TES protecting group.
Issue 1: Significant TES-alkyne deprotection is observed during a reaction involving basic conditions.
Possible Causes:
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Strongly Basic Reagents: Many common bases can induce the cleavage of the TES group. The lability of silyl-protected alkynes increases with the strength of the base.
-
Protic Solvents: The presence of protic solvents like methanol or ethanol, especially in combination with a base, can facilitate the cleavage of the Si-C bond.[1]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of deprotection, even with milder bases.
-
Presence of Water: Trace amounts of water can lead to the formation of hydroxide ions, which are effective at cleaving silyl groups.[1]
Solutions:
-
Switch to a Milder Base: If the reaction chemistry allows, consider using a less basic amine (e.g., diisopropylethylamine - DIPEA) or an inorganic base with lower basicity.
-
Use an Aprotic Solvent: Whenever possible, conduct the reaction in an anhydrous aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene to minimize proton sources that can facilitate deprotection.[1]
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing deprotection.
-
Employ a More Robust Silyl Protecting Group: If premature deprotection persists and the subsequent steps are compatible, consider switching to a bulkier and more stable silyl group like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS).[2] The general order of stability for silyl protecting groups is: TMS < TES < TBDMS < TIPS < TBDPS.[2]
Issue 2: Premature deprotection of the TES-alkyne occurs during a reaction involving acidic conditions or a Lewis acid catalyst.
Possible Causes:
-
Protic Acids: Strong protic acids will readily cleave the TES group.
-
Lewis Acids: Many Lewis acids used in organic synthesis can coordinate to the alkyne or an adjacent functional group, activating the Si-C bond for cleavage.
-
Acidic Workup: Aqueous acidic workups can lead to the loss of the TES group.
Solutions:
-
Use a Non-coordinating or Weaker Lewis Acid: If the reaction requires a Lewis acid, explore options with lower Lewis acidity or those known to be more compatible with silyl ethers.
-
Neutral or Basic Workup: During the reaction workup, use neutral or mildly basic aqueous solutions (e.g., saturated sodium bicarbonate or ammonium chloride solution) to quench the reaction and avoid acidic conditions.
-
Alternative Catalysts: Investigate alternative catalysts that can promote the desired transformation under neutral or basic conditions.
-
Increase Steric Hindrance: As with basic conditions, a bulkier silyl group like TIPS will offer greater stability towards acidic reagents.[2]
Issue 3: Unexpected deprotection is observed during a transition-metal-catalyzed cross-coupling reaction (e.g., Sonogashira coupling).
Possible Causes:
-
Basic Reaction Conditions: The amine bases (e.g., triethylamine, piperidine) used in Sonogashira and other cross-coupling reactions can be basic enough to cause partial deprotection of the TES group, especially at elevated temperatures.
-
Fluoride Additives: Some cross-coupling protocols may use fluoride additives, which are potent reagents for silyl group cleavage.
-
Copper Co-catalyst: While generally compatible, certain copper salts under specific conditions might facilitate desilylation.
Solutions:
-
Optimize the Base: Screen different amine bases. A bulkier or less nucleophilic base might be less prone to causing deprotection.
-
Copper-Free Conditions: For Sonogashira couplings, explore copper-free protocols, which may offer a milder reaction environment for the TES group.[3][4]
-
Lower Reaction Temperature and Time: Minimize the reaction temperature and duration to the shortest feasible to achieve product formation without significant deprotection.
-
Use a More Stable Protecting Group: In cases of persistent deprotection, switching to a TIPS-protected alkyne is a common and effective strategy.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for common silyl protecting groups for alkynes?
A1: The stability of silyl protecting groups is largely dictated by the steric bulk around the silicon atom. The general order from least stable to most stable is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[2]
Q2: Are there any quantitative data on the stability of TES-alkynes under different conditions?
Q3: Can my purification method cause deprotection of my TES-alkyne?
A3: Yes, purification by silica gel chromatography can lead to deprotection. Standard silica gel is slightly acidic and can cleave acid-sensitive protecting groups like TES. To mitigate this, you can:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Use a less polar eluent system to decrease the contact time of your compound with the silica gel.
-
Opt for alternative purification methods like neutral alumina chromatography or recrystallization if applicable.
Q4: I need to deprotect a TES-ether in the presence of a TES-alkyne. Is this possible?
A4: Selective deprotection can be challenging due to the similar nature of the protecting groups. However, subtle differences in reactivity can sometimes be exploited. The specific conditions would need to be carefully optimized for your substrate, potentially using very mild and controlled deprotection protocols. It is generally advisable to use orthogonal protecting groups if selective deprotection is required in a synthetic route.
Data Presentation
Table 1: General Stability of Silyl Protecting Groups on Alkynes
| Protecting Group | Abbreviation | Relative Stability | Common Deprotection Conditions |
| Trimethylsilyl | TMS | Low | K₂CO₃/MeOH; mild acid or base[5] |
| Triethylsilyl | TES | Moderate | TBAF; mild-strong acid or base |
| tert-Butyldimethylsilyl | TBDMS | High | TBAF; strong acid |
| Triisopropylsilyl | TIPS | Very High | TBAF (often requires heating); strong acid[2] |
| tert-Butyldiphenylsilyl | TBDPS | Very High | TBAF (often requires heating); strong acid[2] |
Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Coupling with a TES-Protected Alkyne
This protocol provides a starting point for a Sonogashira coupling, a reaction where premature deprotection can be a concern.
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Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by the TES-protected alkyne (1.2 equiv.) and an anhydrous amine base (e.g., triethylamine, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Note: If deprotection is observed, consider using a neutralized silica gel.
Visualizations
References
Technical Support Center: Stability of TES-Protected Alkynes in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of triethylsilyl (TES)-protected alkynes in acidic environments.
Frequently Asked Questions (FAQs)
Q1: My TES-protected alkyne is unexpectedly deprotected during a reaction with acidic conditions. What are the primary factors influencing its stability?
A1: The stability of a TES-protected alkykyne in acidic media is primarily influenced by three main factors:
-
Steric Hindrance: The triethylsilyl (TES) group is considered to have intermediate steric bulk. While it offers greater stability than the smaller trimethylsilyl (TMS) group, it is more labile than bulkier groups like tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). The general order of stability for silyl protecting groups in acidic media is: TMS < TES < TBS < TIPS < TBDPS.[1][2][3]
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of deprotection. The specific pKa of the acid and the overall pH of the reaction mixture are critical parameters.
-
Solvent and Temperature: The choice of solvent can influence the stability of the TES group. Protic solvents can participate in the hydrolysis mechanism, potentially increasing the rate of cleavage. Elevated temperatures will also increase the rate of deprotection.
Q2: How can I improve the stability of my TES-protected alkyne in a necessary acidic step?
A2: To enhance the stability of your TES-protected alkyne, consider the following strategies:
-
Use the Mildest Possible Acidic Conditions: If permissible by your reaction, use a weaker acid or a lower concentration. Buffering the reaction mixture to maintain a specific pH can also be effective.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly decrease the rate of undesired deprotection.
-
Optimize the Solvent System: If possible, use a non-protic solvent to minimize its participation in the cleavage reaction.
-
Switch to a More Robust Protecting Group: If the TES group proves too labile for your required conditions, consider using a bulkier silyl group such as TIPS or TBDPS, which exhibit significantly greater stability in acidic media.[1][2][3] For extremely harsh acidic conditions, a non-silyl protecting group like diphenylphosphoryl (Ph2P(O)), which is stable to acid, may be a suitable alternative.
Q3: Are there any visual indicators that my TES-protected alkyne is deprotecting?
A3: Visual indicators are often unreliable. The most effective way to monitor for deprotection is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the reaction mixture to a standard of the deprotected alkyne, you can quantify the extent of cleavage.
Q4: Can Lewis acids cause the deprotection of TES-alkynes?
A4: Yes, Lewis acids can promote the cleavage of silyl alkynes. The interaction of the Lewis acid with the alkyne or any other Lewis basic sites in the molecule can facilitate the removal of the TES group. The strength of the Lewis acid and the reaction conditions will dictate the extent of deprotection.
Troubleshooting Guides
Issue 1: Partial or Complete Deprotection of TES-Alkyne Observed by TLC/HPLC/NMR
-
Problem: The analytical data shows the presence of the terminal alkyne, indicating cleavage of the TES group.
-
Troubleshooting Steps:
-
Re-evaluate Acid Strength: The acid used may be stronger than necessary for the desired transformation. Consider using a milder acid (e.g., acetic acid instead of trifluoroacetic acid) or decreasing its concentration.
-
Temperature Control: Ensure the reaction temperature is strictly controlled and consider running the reaction at a lower temperature.
-
Solvent Effects: If using a protic solvent, explore the possibility of switching to an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Time: Minimize the reaction time to what is necessary for the primary reaction to complete.
-
Protecting Group Reassessment: If deprotection remains a significant issue, switching to a more acid-stable protecting group like TIPS or TBDPS is recommended.
-
Issue 2: Low Yield of the Desired Product and a Complex Mixture of Byproducts
-
Problem: The reaction yields are low, and the crude product mixture is difficult to purify, potentially due to side reactions of the deprotected alkyne.
-
Troubleshooting Steps:
-
In-situ Analysis: Use techniques like in-situ NMR or rapid sampling followed by HPLC analysis to determine when the deprotection is occurring relative to the main reaction. This can help to optimize reaction conditions to favor product formation over deprotection.
-
Alternative Catalysts/Reagents: Investigate if alternative catalysts or reagents for your primary transformation are compatible with the TES-protected alkyne under less acidic conditions.
-
Orthogonal Strategy: Consider if a change in the synthetic route is possible, where the acid-sensitive step is performed before the introduction of the TES-protected alkyne.
-
Quantitative Data on Silyl Alkyne Stability
The following table summarizes the relative rates of acid-catalyzed hydrolysis for various silyl ethers. While this data is for silyl ethers, it provides a useful qualitative trend for the expected stability of the corresponding silyl alkynes. Specific kinetic data for the acidic cleavage of TES-protected alkynes is an area of active investigation.
| Silyl Protecting Group | Relative Rate of Acid Hydrolysis (vs. TMS) |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
Data is for the relative rates of acid-catalyzed hydrolysis of the corresponding silyl ethers and should be used as a qualitative guide for silyl alkyne stability.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Monitoring TES-Alkyne Stability by HPLC
This protocol provides a framework for quantitatively assessing the stability of a TES-protected alkyne under specific acidic conditions.
-
Standard Preparation: Prepare a standard solution of the TES-protected alkyne and the corresponding deprotected terminal alkyne of known concentrations in a suitable solvent (e.g., acetonitrile or THF).
-
Reaction Setup: In a reaction vessel, dissolve the TES-protected alkyne in the chosen reaction solvent.
-
Initiation: Add the acidic reagent at the desired concentration and start a timer. Maintain the reaction at a constant temperature.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a solution that neutralizes the acid (e.g., a solution of a weak base like sodium bicarbonate in a suitable solvent).
-
HPLC Analysis: Analyze the quenched samples by HPLC. Use the standard solutions to create a calibration curve to determine the concentration of both the TES-protected alkyne and the deprotected product at each time point.
-
Data Analysis: Plot the concentration of the TES-protected alkyne versus time to determine the rate of deprotection under the tested conditions.
Protocol 2: Synthesis of Diphenylphosphoryl (Ph2P(O))-Protected Alkyne
For situations requiring high stability to acidic conditions, the diphenylphosphoryl (Ph2P(O)) protecting group is an excellent alternative.
-
Phosphination: To a solution of the terminal alkyne in a suitable solvent (e.g., THF), add a copper(I) catalyst (e.g., CuI) and a base (e.g., triethylamine). To this mixture, add chlorodiphenylphosphine (Ph2PCl) dropwise at room temperature. Stir the reaction until completion (monitor by TLC).
-
Oxidation: Upon completion of the phosphination, add an oxidizing agent, such as hydrogen peroxide (H2O2), to the reaction mixture. Stir until the oxidation is complete.
-
Workup and Purification: Perform an appropriate aqueous workup to remove the catalyst and other water-soluble components. Purify the crude product by column chromatography to obtain the Ph2P(O)-protected alkyne.
Visualizations
References
Preventing TMS alkyne deprotection under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilyl (TMS) protected alkynes. It focuses on preventing unintentional deprotection under basic conditions, a common challenge in multi-step organic synthesis.
Troubleshooting Guide: Preventing Unwanted TMS Alkyne Deprotection
This guide addresses specific issues encountered during experiments involving TMS-protected alkynes and basic conditions.
Issue 1: Significant TMS deprotection observed during a reaction with an amine base (e.g., piperidine, triethylamine).
Possible Causes:
-
Protic Solvent: The presence of protic solvents like methanol or ethanol can facilitate the removal of the TMS group by amine bases.
-
Presence of Water: Trace amounts of water can lead to the formation of hydroxide ions, which readily cleave the TMS group.[1]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of deprotection.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of TMS group cleavage.
Solutions:
-
Solvent Selection: Switch to an aprotic solvent such as tetrahydrofuran (THF), dioxane, toluene, or acetonitrile (MeCN). Non-protic solvents can significantly suppress base-catalyzed desilylation.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the presence of water.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the basic medium.
-
Alternative Base: Consider using a bulkier or less nucleophilic amine base.
Issue 2: TMS deprotection occurring during a Knoevenagel condensation.
Problem: A Knoevenagel condensation using piperidine in ethanol is causing significant deprotection of a TMS-alkyne.[1]
Explanation: The combination of an amine base (piperidine) and a protic solvent (ethanol) creates conditions that are known to cleave TMS-alkynes.
Recommendations:
-
Change the Solvent: Replace ethanol with an aprotic solvent like THF or toluene.
-
Use an Alternative Protecting Group: For future syntheses, consider using a more robust silyl protecting group such as triisopropylsilyl (TIPS), which is significantly more stable under these conditions.[1]
Issue 3: Deprotection observed during a Sonogashira coupling.
Background: Sonogashira couplings are typically performed in the presence of an amine base (e.g., triethylamine, diisopropylamine). While the TMS group can be stable under these conditions, deprotection can occur.
Strategies to Avoid Deprotection:
-
Choice of Base: Use a hindered amine base.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols may offer milder conditions that are more compatible with the TMS group.
Frequently Asked Questions (FAQs)
Q1: How stable are TMS-protected alkynes to common bases?
A1: TMS-protected alkynes are generally considered labile under both acidic and basic conditions. They are particularly sensitive to basic conditions, and even mild bases can cause deprotection. The stability is highly dependent on the base, solvent, temperature, and reaction time.
Q2: I need to deprotect my TMS-alkyne. What are the standard conditions?
A2: Common methods for TMS-alkyne deprotection include:
-
Mildly Basic Conditions: A slurry of potassium carbonate (K₂CO₃) in methanol is a very common and effective method.[1]
-
Fluoride Sources: Tetrabutylammonium fluoride (TBAF) in THF is a widely used and efficient reagent for TMS cleavage.
-
Stronger Bases: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used for deprotection.[2]
Q3: Are there alternative silyl protecting groups that are more stable to basic conditions?
A3: Yes, the stability of silyl protecting groups to basic conditions generally increases with steric bulk. The order of stability is: TMS < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) ≈ TBDPS (tert-Butyldiphenylsilyl) < TIPS (Triisopropylsilyl).
Q4: Can I selectively deprotect a TMS-alkyne in the presence of other silyl ethers?
A4: Yes, due to its lability, a TMS group on an alkyne can often be selectively removed in the presence of bulkier silyl ethers (e.g., TBDMS, TIPS) on hydroxyl groups. For instance, DBU has been shown to selectively cleave acetylenic TMS groups while leaving TBDMS and TIPS ethers intact.[2]
Q5: Are there any non-silyl protecting groups for alkynes that are stable to basic conditions?
A5: Yes, the diphenylphosphoryl (Ph₂P(O)) group is a high-polarity protecting group for terminal alkynes that is stable under acidic conditions and can be deprotected using suitable bases like t-BuOK or MeMgBr. This allows for orthogonal protection strategies where the TMS group might be cleaved under conditions that leave the Ph₂P(O) group intact, and vice-versa.[3]
Data Presentation
Table 1: Relative Stability of Silyl Protecting Groups
| Protecting Group | Abbreviation | Relative Stability to Base |
| Trimethylsilyl | TMS | 1 (Reference) |
| Triethylsilyl | TES | More Stable |
| tert-Butyldimethylsilyl | TBDMS | Significantly More Stable |
| tert-Butyldiphenylsilyl | TBDPS | Significantly More Stable |
| Triisopropylsilyl | TIPS | Most Stable |
Note: This table provides a qualitative comparison of stability. Quantitative data is highly substrate and condition dependent.
Table 2: Conditions for Selective TMS-Alkyne Deprotection with DBU
| Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| TMS-alkyne with TBDMS ether | DBU (1.0) | MeCN/H₂O (19:1) | 60 | 40 | >95 |
| TMS-alkyne with TIPS ether | DBU (1.0) | MeCN/H₂O (19:1) | 60 | 40 | >95 |
| TMS-alkyne with ester | DBU (0.1) | MeCN/H₂O (19:1) | 60 | 40 | >95 |
Data summarized from a study on the chemoselective cleavage of acetylenic TMS groups.[2]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling with a TMS-Protected Alkyne without Deprotection
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
TMS-alkyne (1.1 - 1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)
-
CuI (0.04 - 0.10 equiv)
-
Anhydrous triethylamine (Et₃N) or other amine base
-
Anhydrous THF or toluene
Procedure:
-
To a dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent (THF or toluene) followed by the amine base.
-
Add the TMS-alkyne to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: The inertness of the TMS group under these conditions is often attributed to the use of anhydrous amine bases and aprotic solvents.
Protocol 2: Deprotection of a TMS-Alkyne using K₂CO₃ in Methanol
Reagents:
-
TMS-protected alkyne (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (catalytic to stoichiometric amounts, e.g., 0.2-1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve the TMS-protected alkyne in methanol in a flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Once complete, concentrate the reaction mixture.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alkyne.
Visualizations
Caption: Troubleshooting workflow for TMS-alkyne deprotection.
Caption: Relative stability of silyl protecting groups.
References
Column chromatography purification of silylalkynes issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the column chromatography purification of silylalkynes.
Frequently Asked Questions (FAQs)
Q1: My silylalkyne appears to be decomposing on the silica gel column. How can I prevent this?
A1: Silylalkynes, particularly those with less sterically hindered silyl groups like trimethylsilyl (TMS), can be sensitive to the acidic nature of standard silica gel, leading to desilylation.[1] To prevent decomposition, you can:
-
Use Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[2][3] You can then pack the column with this slurry.
-
Choose an Alternative Stationary Phase: For highly sensitive compounds, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.[4][5]
-
Perform a 2D TLC Analysis: To confirm if your compound is unstable on silica, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If new spots appear off the diagonal, it indicates decomposition on the stationary phase.[5]
Q2: What is the ideal solvent system for purifying my silylalkyne?
A2: The ideal solvent system will provide good separation between your silylalkyne and any impurities, with a retention factor (Rf) for your target compound typically between 0.2 and 0.4 on a TLC plate.[6][7]
-
Start with Nonpolar Solvents: Silylalkynes are generally nonpolar. Begin with a nonpolar solvent system like hexanes or petroleum ether and gradually increase the polarity by adding a small percentage of a more polar solvent such as ethyl acetate or dichloromethane.[8]
-
Use TLC to Optimize: Test various solvent systems using TLC to find the one that gives the best separation.[9] A good starting point for many silylalkynes is a mixture of hexanes and ethyl acetate.[10][11]
-
Consider a Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can be effective.[2]
Q3: My silylalkyne is co-eluting with a byproduct. What can I do to improve the separation?
A3: Co-elution occurs when two or more compounds travel down the column at the same rate.[12] To improve separation:
-
Fine-tune the Solvent System: Small changes in the solvent polarity can significantly impact separation. Try adjusting the ratio of your polar and nonpolar solvents in small increments.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, changing the stationary phase (e.g., from silica gel to alumina) can alter the separation selectivity.[4]
-
Consider Argentation Chromatography: For separating alkynes from other unsaturated compounds, silica gel impregnated with silver nitrate can be effective.[4]
Q4: My compound is streaking on the TLC plate and the column. What causes this and how can I fix it?
A4: Streaking can be caused by several factors:[13]
-
Overloading: Applying too much sample to the column can lead to broad, streaky bands.
-
Inappropriate Solvent System: If the compound has poor solubility in the eluent, it can cause streaking.
-
Compound Instability: As mentioned, decomposition on the silica can lead to streaking.
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Acidic or Basic Nature of the Compound: If your molecule has acidic or basic functional groups, it can interact strongly with the silica, causing tailing. Adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can help.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems during the column chromatography purification of silylalkynes.
Problem 1: Low or No Recovery of the Silylalkyne
| Possible Cause | Solution |
| Compound decomposed on the column. | Test for stability on silica gel using 2D TLC. If unstable, use deactivated silica gel or an alternative stationary phase like alumina.[5] |
| Compound did not elute from the column. | The solvent system may be too nonpolar. Gradually increase the polarity of the eluent. |
| Compound eluted very quickly (in the solvent front). | The solvent system is too polar. Start with a less polar eluent. |
| Fractions are too dilute to detect the compound. | Concentrate the fractions and re-analyze by TLC. |
Problem 2: Poor Separation of Silylalkyne from Impurities
| Possible Cause | Solution |
| Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a larger difference in Rf values between the silylalkyne and impurities.[9] |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Overloading of the sample. | Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Co-elution of compounds with similar polarities. | Try a different solvent system or a different stationary phase to alter the selectivity of the separation.[4] |
Problem 3: Silylalkyne is Contaminated with Desilylated Product
| Possible Cause | Solution |
| Acid-catalyzed desilylation on silica gel. | Use deactivated silica gel prepared with triethylamine.[2] Alternatively, use a non-acidic stationary phase like neutral alumina.[4] |
| Hydrolysis during workup or storage. | Ensure all solvents and reagents are anhydrous and handle the compound under an inert atmosphere if it is sensitive to moisture. |
Data Presentation
The following table provides illustrative Rf values for a model silylalkyne, (Triisopropylsilyl)acetylene, and its potential desilylation byproduct, ethynylbenzene, in common solvent systems. This data can guide the initial selection of a mobile phase.
| Solvent System (Hexane:Ethyl Acetate) | (Triisopropylsilyl)acetylene Rf | Ethynylbenzene Rf | ΔRf |
| 100:0 | 0.85 | 0.70 | 0.15 |
| 98:2 | 0.65 | 0.45 | 0.20 |
| 95:5 | 0.40 | 0.20 | 0.20 |
| 90:10 | 0.25 | 0.10 | 0.15 |
Note: These are representative values. Actual Rf values may vary depending on the specific TLC plates, temperature, and other experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Deactivated Silica Gel
This protocol describes how to neutralize silica gel to make it suitable for acid-sensitive compounds like silylalkynes.[2][3]
-
Prepare the Neutralizing Eluent: Prepare a solution of 1-3% triethylamine in your chosen initial, nonpolar eluent (e.g., hexanes).
-
Create a Slurry: In a fume hood, add the silica gel to the neutralizing eluent to form a slurry.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring even packing.
-
Equilibrate the Column: Pass several column volumes of the neutralizing eluent through the packed column to ensure all acidic sites are deactivated.
-
Switch to the Running Eluent: Before loading your sample, switch to your desired mobile phase (which may or may not contain triethylamine).
Protocol 2: General Flash Column Chromatography Protocol for a Silylalkyne
This protocol provides a general procedure for the purification of a silylalkyne, for example, the purification of a crude reaction mixture containing a trimethylsilyl-protected alkyne.[10][11][14]
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude reaction mixture. Aim for an Rf of 0.2-0.4 for the desired silylalkyne. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Select an appropriately sized column.
-
Pack the column with silica gel (or deactivated silica gel if necessary) as a slurry in the initial, least polar eluent.
-
Add a layer of sand to the top of the silica gel to prevent disturbance.[13]
-
-
Sample Loading:
-
Dissolve the crude silylalkyne mixture in a minimal amount of the eluent.
-
If the sample is not soluble in the eluent, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[13]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure silylalkyne.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified silylalkyne.
-
Visualizations
References
- 1. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 4-(Triethylsilyl)-3-butyn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(triethylsilyl)-3-butyn-1-ol. It includes frequently asked questions and a troubleshooting guide to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves a two-step, one-pot reaction. First, 3-butyn-1-ol is doubly deprotonated using a strong base, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent (e.g., n-butyllithium), to form a dianion. This is followed by the addition of chlorotriethylsilane (TESCl), which selectively silylates the terminal alkyne.
Q2: Why is a Grignard reagent or n-butyllithium used in excess?
Both the alcohol proton and the terminal alkyne proton of 3-butyn-1-ol are acidic and will be deprotonated by a strong base. Therefore, at least two equivalents of the base are required to form the dianion, which then allows for the selective silylation at the alkyne terminus. An excess of the base is often used to ensure complete deprotonation.
Q3: What are the critical parameters for a successful synthesis?
The reaction is highly sensitive to moisture and air. Therefore, using anhydrous solvents, flame-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) are crucial for success. The reaction temperature, especially during the addition of reagents, should be carefully controlled to minimize side reactions.
Q4: What is the typical yield for this reaction?
While specific yields for this compound are not extensively reported, yields for the analogous 4-(trimethylsilyl)-3-butyn-1-ol are in the range of 70-85%.[1][2] Similar yields can be expected for the triethylsilyl derivative under optimized conditions.
Q5: How is the final product purified?
The crude product is typically purified by distillation under reduced pressure.[1][2] Column chromatography can also be used, although distillation is often sufficient to obtain a pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of 3-butyn-1-ol. 2. Presence of moisture or air in the reaction. 3. Inactive Grignard reagent or n-butyllithium. 4. Low reaction temperature leading to slow reaction kinetics. | 1. Ensure at least two equivalents of a strong base are used. 2. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere. 3. Titrate the Grignard reagent or n-butyllithium prior to use to determine its exact concentration. 4. Allow the reaction to warm to room temperature for a sufficient period after the addition of the base.[1] |
| Presence of starting material (3-butyn-1-ol) in the final product | 1. Insufficient amount of base used. 2. Incomplete reaction. | 1. Use a slight excess of the Grignard reagent or n-butyllithium. 2. Increase the reaction time after the addition of chlorotriethylsilane. |
| Formation of a significant amount of bis-silylated product (O- and C-silylated) | 1. Reaction temperature is too high during the addition of chlorotriethylsilane. 2. The order of addition of reagents was incorrect. | 1. Add the chlorotriethylsilane at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly.[1] 2. Ensure the base is added to the 3-butyn-1-ol solution before the addition of the silylating agent. |
| Difficult purification | 1. Presence of high-boiling impurities. 2. Thermal decomposition of the product during distillation. | 1. Perform a work-up with a mild acid (e.g., saturated aqueous NH4Cl) to remove magnesium or lithium salts.[3] 2. Use a short-path distillation apparatus and a lower pressure to reduce the distillation temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol.[1]
Materials:
-
3-Butyn-1-ol
-
Ethylmagnesium bromide (or n-butyllithium) in a suitable solvent (e.g., THF or hexanes)
-
Chlorotriethylsilane (TESCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Charge the flask with 3-butyn-1-ol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent or n-butyllithium solution via the dropping funnel over 1 hour.
-
Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Recool the mixture to 0 °C.
-
Slowly add chlorotriethylsilane over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature over 1-2 hours.
-
Quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous NH₄Cl solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data Summary
| Reagent | Molar Ratio (to 3-butyn-1-ol) | Key Parameters |
| 3-Butyn-1-ol | 1.0 | --- |
| Ethylmagnesium bromide | 2.2 | Added at 0 °C |
| Chlorotriethylsilane | 2.2 | Added at 0 °C |
| Anhydrous THF | --- | Solvent |
Expected Yield: 70-85% (based on analogous reactions[1][2])
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Triethylsilyl (TES) Alkyne Deprotection
Welcome to the technical support center for triethylsilyl (TES) alkyne deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for the removal of the TES protecting group from terminal alkynes.
Troubleshooting Guide
Encountering issues with your TES alkyne deprotection? The table below outlines common problems, their potential causes, and recommended solutions to get your reaction back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Reagent: The amount of deprotecting agent may be too low. 2. Short Reaction Time: The reaction may not have proceeded long enough. 3. Steric Hindrance: Bulky neighboring groups can slow down the reaction. 4. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. 5. Low Temperature: The reaction may require thermal energy to proceed efficiently. | 1. Increase Reagent Stoichiometry: Gradually increase the equivalents of the deprotecting agent. For fluoride-based methods, using 1.5 to 2.0 equivalents is often effective.[1] 2. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to run for a longer duration.[1] 3. Switch to Harsher Conditions: For sterically hindered substrates, consider using a stronger deprotecting agent or elevating the temperature. 4. Optimize Solvent: For fluoride-based deprotections, polar aprotic solvents like THF or acetonitrile are preferred. For base-catalyzed methods, protic solvents like methanol are common.[1] 5. Increase Temperature: Gently heat the reaction mixture, but be cautious of potential side reactions or product degradation.[1] |
| Formation of Side Products | 1. Base-Sensitive Functional Groups: Esters, aldehydes, or other base-labile groups may react under basic deprotection conditions (e.g., K₂CO₃/MeOH).[1] 2. Nucleophilic Attack: The deprotection reagent or solvent can act as a nucleophile, leading to unwanted substitutions.[1] 3. Product Instability: The deprotected terminal alkyne may be unstable under the reaction conditions and undergo decomposition or dimerization.[1] | 1. Use Milder Conditions: Opt for milder reagents or catalytic amounts of a base or fluoride source.[1] 2. Change Deprotection Strategy: Switch to a non-basic or non-nucleophilic method, such as a fluoride-based deprotection.[1] 3. Protect Sensitive Groups: If your molecule has other sensitive functional groups, consider protecting them before the TES deprotection step.[1] |
| Product Decomposition during Workup/Purification | 1. Air/Light Sensitivity: Terminal alkynes can be sensitive to air and light. 2. Acid/Base Sensitivity: The product may be unstable to acidic or basic conditions during the aqueous workup.[1] 3. Residual Reagents: Leftover deprotection reagents can cause decomposition. | 1. Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Neutral Workup: Use a neutral workup procedure and avoid strong acids or bases. 3. Prompt Use: Use the deprotected alkyne in the subsequent reaction step as soon as possible, minimizing storage time.[1] |
Frequently Asked Questions (FAQs)
Q1: My silyl-alkyne deprotection is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection of a TES-protected alkyne is a common issue that can stem from several factors.[1] Insufficient reagent is a primary cause; ensure you are using an adequate excess of the deprotecting agent.[1] The reaction time may also be too short, so it is advisable to monitor the reaction's progress via TLC or LC-MS.[1] Steric hindrance around the alkyne can also slow the reaction, necessitating more forceful conditions.[1] Finally, the choice of solvent is crucial; polar aprotic solvents like THF are generally suitable for fluoride-based reagents, while protic solvents like methanol are often used for base-catalyzed methods.[1]
Q2: I am observing unexpected side products during the deprotection of my TES-protected alkyne. What are they and how can I prevent their formation?
A2: The formation of side products is a frequent challenge, particularly when using basic or nucleophilic reagents.[1] If your substrate contains base-sensitive functional groups such as esters, they may be hydrolyzed under basic conditions like methanolic potassium carbonate.[1] In some instances, the deprotection reagent or the solvent can act as a nucleophile, leading to undesired substitution reactions.[1] To prevent these side products, consider using milder deprotection conditions or switching to a non-basic deprotection strategy, such as using a fluoride source like TBAF.[1] If your molecule has incompatible functional groups, protecting them beforehand is a viable strategy.[1]
Q3: My deprotected terminal alkyne appears to be unstable and decomposes upon workup or purification. How can I improve its stability?
A3: The instability of the final terminal alkyne product is a significant concern, as they can be sensitive to air, light, and residual reagents.[1] To enhance stability, it is recommended to perform the deprotection and subsequent workup under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] The product might also be sensitive to acidic or basic conditions during the workup.[1] It is often best to use the deprotected alkyne in the next synthetic step as soon as possible to avoid prolonged storage.[1]
Experimental Protocols
Below are detailed methodologies for common TES alkyne deprotection protocols.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This method is suitable for a wide range of substrates.
Reagents and Materials:
-
TES-protected alkyne
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Standard glassware for workup
Procedure:
-
Preparation: Dissolve the TES-protected alkyne (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add TBAF solution (1.1 - 1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[1]
-
Workup:
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate in vacuo to yield the crude product.[1]
-
-
Purification: Purify the crude product by flash column chromatography if necessary.[1]
Protocol 2: Deprotection using Potassium Carbonate in Methanol
This is a mild and cost-effective method.
Reagents and Materials:
-
TES-protected alkyne
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Standard glassware for workup
Procedure:
-
Preparation: Dissolve the TES-protected alkyne in anhydrous methanol.
-
Reagent Addition: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.5 equivalents) to the solution. For less reactive substrates, stoichiometric amounts may be required.[2][3]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Remove the methanol in vacuo.
-
Partition the residue between water and an organic solvent like dichloromethane.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate to give the crude product.
-
-
Purification: Purify the product by column chromatography if needed.
Protocol 3: Deprotection using Silver Fluoride (for hindered alkynes)
This method is particularly effective for sterically hindered TES-protected alkynes.[4][5]
Reagents and Materials:
-
TES-protected alkyne
-
Silver fluoride (AgF)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
-
Round-bottom flask (protected from light)
-
Stir bar
-
Standard glassware for workup
Procedure:
-
Preparation: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the TES-protected alkyne (1.0 equivalent) in anhydrous acetonitrile or DMF to a concentration of approximately 0.1 M.[4]
-
Reagent Addition: Add silver fluoride (1.5 equivalents) to the solution.[4]
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours.[4]
-
Hydrolysis: Add 1 M HCl (2.0 equivalents) to the reaction mixture and stir for 5 minutes.[4]
-
Workup:
-
Dilute the mixture with diethyl ether.
-
Wash with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.[4]
-
-
Purification: Purify the residue by column chromatography on silica gel.[4]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting failed TES alkyne deprotection reactions.
Caption: Troubleshooting decision tree for TES alkyne deprotection.
Deprotection Method Selection Guide
This diagram provides a simplified logic for selecting an appropriate deprotection method based on substrate properties.
Caption: Logic for selecting a TES alkyne deprotection method.
References
Validation & Comparative
Stability Showdown: TES vs. TMS Protected Alkynes in Chemical Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the selection of appropriate protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the most common choices for terminal alkyne protection are the trimethylsilyl (TMS) and triethylsilyl (TES) groups. This guide provides an objective, data-driven comparison of the stability of TES and TMS protected alkynes, offering insights to inform strategic synthetic planning.
The stability of a protecting group is paramount, dictating its resilience to various reaction conditions while allowing for its selective removal when desired. In the case of silyl-protected alkynes, the primary factor governing stability is steric hindrance around the silicon atom. The bulkier substituents of the triethylsilyl (TES) group compared to the trimethylsilyl (TMS) group render TES-protected alkynes generally more robust.
Comparative Stability Under Basic and Acidic Conditions
The difference in stability between TES and TMS protected alkynes is most quantitatively pronounced under basic conditions. Experimental data reveals a significant disparity in their cleavage rates.
Under Basic Conditions:
In a direct comparative study, the rate of cleavage of phenylacetylene protected with a TMS group was found to be dramatically faster than its TES-protected counterpart in aqueous methanolic alkali. This highlights the superior stability of the TES group in basic environments.
| Protecting Group | Relative Rate of Cleavage (Basic Conditions) |
| Trimethylsilyl (TMS) | 277 |
| Triethylsilyl (TES) | 1 |
Table 1: Relative rates of cleavage for TMS and TES protected phenylacetylene in aqueous, methanolic alkali at 29.4°C.
This substantial difference in reactivity allows for the selective deprotection of a TMS-alkyne in the presence of a TES-alkyne, a valuable tool in multi-step synthesis.
Under Acidic Conditions:
While quantitative kinetic data for the direct comparison of acidic cleavage of TES and TMS protected alkynes is less commonly reported, the established trend for silyl ethers holds true for silyl alkynes: the TES group is more stable than the TMS group towards acidic hydrolysis. The increased steric bulk of the ethyl groups in TES hinders the approach of acidic reagents, slowing the rate of deprotection compared to the less hindered methyl groups of TMS.[1] Generally, TMS-protected alkynes are considered relatively stable to acids, but are more labile than TES-protected alkynes.
The following diagram illustrates the general stability relationship between TMS and TES protecting groups.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and selective removal of these protecting groups.
Deprotection of a Trimethylsilyl (TMS)-Protected Alkyne
This protocol describes a common method for the removal of a TMS group under mild basic conditions.
Reagents and Materials:
-
TMS-protected alkyne
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equivalent) in methanol.
-
Add potassium carbonate (0.2-1.0 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether or ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected alkyne.
-
If necessary, purify the product by column chromatography.
Deprotection of a Triethylsilyl (TES)-Protected Alkyne
This protocol outlines a method for the cleavage of the more stable TES group, often requiring stronger conditions or fluoride-based reagents.
Reagents and Materials:
-
TES-protected alkyne
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the TES-protected alkyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
The following diagram outlines a general workflow for a comparative stability experiment.
Conclusion
References
Choosing Your Shield: A Comparative Guide to TES and TMS Protecting Groups for Alkynes
In the intricate world of organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. For the protection of terminal alkynes, trialkylsilyl groups are indispensable tools. Among the most common are trimethylsilyl (TMS) and triethylsilyl (TES). While both serve the fundamental purpose of masking the acidic alkyne proton, their distinct steric and electronic properties lead to significant differences in stability and reactivity. This guide provides a detailed comparison of TES and TMS as alkyne protecting groups, supported by experimental data and protocols to aid researchers in making an informed choice for their specific synthetic needs.
At a Glance: TES vs. TMS for Alkyne Protection
The primary distinction between TES and TMS lies in their steric bulk, which directly influences their stability. The three ethyl groups of TES create a more sterically hindered environment around the silicon atom compared to the three methyl groups of TMS. This increased bulk makes the TES group more robust and resistant to cleavage under conditions that would readily remove a TMS group.
| Feature | Triethylsilyl (TES) | Trimethylsilyl (TMS) |
| Structure | -Si(CH₂CH₃)₃ | -Si(CH₃)₃ |
| Relative Stability | More Stable | Less Stable |
| Cleavage Conditions | Requires stronger conditions (e.g., TBAF, HF) | Cleaved under mild basic conditions (e.g., K₂CO₃/MeOH)[1][2][3] |
| Use Case | When downstream reactions involve basic or mildly acidic conditions that could cleave TMS. For orthogonal protection strategies. | For straightforward protection when subsequent steps are non-nucleophilic and anhydrous. When easy removal is a priority. |
| Introduction Rate | Generally slower due to steric hindrance; may require a promoter. | Typically rapid. |
The Stability Advantage of TES
The greater steric hindrance of the TES group provides enhanced stability towards a variety of reagents and reaction conditions. While TMS-protected alkynes are known to be labile and can be cleaved under mildly basic or acidic conditions, TES-protected alkynes can withstand a broader range of synthetic transformations.[4] This makes TES the superior choice when the protected alkyne must endure steps such as basic hydrolysis of esters, reactions with certain organometallic reagents, or prolonged exposure to chromatography on silica gel.
The difference in stability between silyl protecting groups generally follows the order: TMS < TES < TBDMS < TIPS.[4] This hierarchy allows for the implementation of orthogonal protection strategies, where a TMS group can be selectively removed in the presence of a TES group, or a TES group can be cleaved while a more robust group like TBDPS remains intact.
Experimental Protocols
Protection of a Terminal Alkyne
Protocol 1: Trimethylsilylation (TMS Protection) of an Alkyne
-
Reaction: To a solution of the terminal alkyne (1.0 equiv) in anhydrous tetrahydrofuran (THF) or diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), is slowly added a solution of ethylmagnesium bromide or n-butyllithium (1.1 equiv). The reaction mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature for 1 hour. The mixture is then cooled back to 0 °C, and chlorotrimethylsilane (TMSCl, 1.2 equiv) is added dropwise. The reaction is stirred at room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Triethylsilylation (TES Protection) of Phenylacetylene
-
Reaction: To a solution of phenylacetylene (1.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, n-butyllithium (1.05 equiv, as a solution in hexanes) is added dropwise. The resulting mixture is stirred at 0 °C for 30 minutes. Chlorotriethylsilane (TESCl, 1.1 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to afford the TES-protected alkyne.[5]
Deprotection of a Silyl-Protected Alkyne
Protocol 3: Mild Deprotection of a TMS-Alkyne using K₂CO₃/MeOH
-
Reaction: To a solution of the TMS-protected alkyne (1.0 equiv) in methanol (approximately 0.1 M), potassium carbonate (K₂CO₃, 0.2-0.5 equiv) is added. The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the deprotected alkyne, which can be further purified by chromatography if necessary.[1]
Protocol 4: Deprotection of a TES-Alkyne using TBAF
-
Reaction: To a solution of the TES-protected alkyne (1.0 equiv) in THF (approximately 0.1 M) at room temperature, is added a solution of tetrabutylammonium fluoride (TBAF, 1.1-1.5 equiv, 1.0 M in THF). The reaction mixture is stirred at room temperature, and its progress is monitored by TLC. Gentle heating may be required for less reactive substrates.
-
Work-up: Once the reaction is complete, the mixture is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the terminal alkyne.[6][7]
Decision-Making Workflow
The choice between TES and TMS protection hinges on the planned synthetic route. The following diagram illustrates a logical workflow for selecting the appropriate protecting group.
Caption: Decision workflow for selecting between TES and TMS.
Conclusion
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBS Deprotection - TBAF [commonorganicchemistry.com]
A Comparative Guide to Triethylsilyl (TES) and Triisopropylsilyl (TIPS) Protecting Groups for Terminal Alkynes
In the realm of organic synthesis, particularly in the construction of complex molecules for research, pharmaceuticals, and materials science, the protection of terminal alkynes is a critical step. The acidic proton of a terminal alkyne can interfere with a wide range of reactions, necessitating the use of protecting groups. Among the most common choices are silyl ethers, with triethylsilyl (TES) and triisopropylsilyl (TIPS) groups being two frequently employed options. This guide provides an objective comparison of the performance of TES and TIPS as protecting groups for alkynes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal group for their synthetic strategy.
Core Properties: Steric Hindrance and Stability
The fundamental difference between TES and TIPS protecting groups lies in the steric bulk of the alkyl substituents on the silicon atom. The three isopropyl groups of TIPS are significantly larger and more sterically hindering than the three ethyl groups of TES.[1][2][3][4] This steric difference is the primary determinant of their relative stability and reactivity.
A larger steric profile around the silicon-carbon bond provides greater protection against nucleophilic or acidic attack, rendering the protecting group more robust. Consequently, the TIPS group is considerably more stable than the TES group under a variety of reaction conditions.[5][6][7][8] This increased stability makes TIPS a preferred choice for multi-step syntheses where the protecting group must endure harsh reagents or prolonged reaction times. Conversely, the lower stability of the TES group allows for its removal under milder conditions, which is advantageous when dealing with sensitive substrates.
The relative stability of silyl ethers, which serves as a good proxy for silyl alkynes, has been quantified. Under acidic conditions, TIPS ethers are roughly 35 times more stable than TBS (tert-butyldimethylsilyl) ethers, while TES ethers are significantly less stable than TBS.[7] In basic media, TIPS is about five times more stable than TBS.[7] While direct comparative rates for silyl alkynes are less commonly cited, the general trend of stability (TMS < TES < TIPS) holds true.[8]
Data Summary: A Comparative Overview
| Feature | Triethylsilyl (TES) | Triisopropylsilyl (TIPS) | References |
| Structure | Et₃Si- | i-Pr₃Si- | |
| Steric Hindrance | Moderate | High | [1][2][3][4] |
| Relative Stability | Less stable | More stable | [5][6][7][8] |
| Protection Conditions | Generally mild; requires a base like n-BuLi followed by TESCl. | Similar to TES, requiring a base like n-BuLi followed by TIPSCl. | |
| Common Deprotection Reagents | K₂CO₃/MeOH, TBAF, HF, formic acid | TBAF, AgF, HF-Pyridine | [1][9][10] |
| Deprotection Conditions | Mild (e.g., room temperature) | Often requires heating or stronger reagents | [1] |
| Advantages | Easily removed under mild conditions. | Robust and stable to a wide range of reaction conditions. | [11][12] |
| Disadvantages | May be cleaved under moderately acidic or basic conditions. | Removal can be challenging and may require harsh conditions. | [13][14] |
Logical Workflow for Selecting a Silyl Protecting Group
The choice between TES and TIPS for alkyne protection is a strategic one, dictated by the specific demands of the synthetic route. The following diagram illustrates the decision-making process.
Caption: Decision workflow for choosing between TES and TIPS protecting groups.
Experimental Protocols
Protection of a Terminal Alkyne (General Procedure)
This protocol can be adapted for both TES and TIPS protection by using the corresponding silyl chloride.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Triethylsilyl chloride (TESCl) or Triisopropylsilyl chloride (TIPSCl) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkyne (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Add TESCl or TIPSCl (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Deprotection of a TES-Protected Alkyne using Potassium Carbonate
Materials:
-
TES-protected alkyne (1.0 equiv)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) (0.1 to 1.5 equiv)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
Dissolve the TES-protected alkyne (1.0 equiv) in methanol (typically at a concentration of 0.1-0.2 M).
-
Add potassium carbonate (K₂CO₃) (a catalytic amount, e.g., 0.2 equivalents, is often sufficient).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Deprotection of a TIPS-Protected Alkyne using Silver Fluoride
Materials:
-
TIPS-protected alkyne (1.0 equiv)
-
Methanol (MeOH)
-
Silver fluoride (AgF) (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the TIPS-protected alkyne (1.0 equiv) in methanol to a concentration of approximately 0.1 M.
-
Degas the solution.
-
Add silver fluoride (AgF) (1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature (23 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add 1 M HCl (3 equiv) to the reaction mixture and stir for 10 minutes.
-
Filter the mixture to remove insoluble silver salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Conclusion
The selection between TES and TIPS as a protecting group for terminal alkynes is a critical decision in synthetic planning. TIPS offers superior stability due to its significant steric bulk, making it the group of choice for lengthy and demanding synthetic sequences. In contrast, TES provides a more labile option, allowing for deprotection under milder conditions, which is ideal for later-stage functionalization of sensitive molecules. By understanding the properties of each group and utilizing the appropriate experimental protocols, researchers can effectively leverage these silyl protecting groups to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. redalyc.org [redalyc.org]
- 15. scielo.org.mx [scielo.org.mx]
Navigating the Reactivity Landscape: A Comparative Guide to Silyl-Protected Alkynes in Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. Among these, silyl ethers stand out for their versatility in masking the reactivity of terminal alkynes. This guide provides an objective comparison of the relative reactivity of commonly used silyl-protected alkynes—trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS)—in key coupling reactions, supported by experimental data and detailed protocols.
The choice of a silyl protecting group for a terminal alkyne is a critical decision that can significantly impact the outcome of coupling reactions such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz reactions. The reactivity of the silyl-protected alkyne is primarily governed by the steric bulk of the silyl group, which influences both its stability and its participation in the coupling reaction itself. Generally, a trade-off exists between the stability of the protecting group and its ease of removal, with larger, bulkier groups offering greater stability but potentially lower reactivity in certain coupling reactions.
Sonogashira Coupling: A Palladium-Catalyzed Workhorse
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental tool for the formation of carbon-carbon bonds.[1][2][3] The steric hindrance of the silyl group can play a significant role in the reaction's efficiency.
In contrast, the use of very bulky groups like TIPS can sometimes hinder the reaction. However, successful Sonogashira couplings with TIPS-protected alkynes are also well-documented, often requiring slightly adjusted reaction conditions. The choice of the silyl group can also be strategic; for instance, methods for the in-situ desilylation of TMS-alkynes followed by Sonogashira coupling are particularly useful when dealing with volatile terminal alkynes.[7]
Table 1: Comparison of Silyl-Protected Alkynes in Sonogashira Coupling (Representative Data)
| Silyl Group | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TMS | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 100 | 10 | >90 (implied) | [8] |
| TES | Aryl Chloride | Ethynyltriethylsilane | Pd(dba)₂ / Ligand | Dioxane | 120 | 24 | Good | [4] |
| TIPS | Aryl Bromide | Triisopropylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diethylamine / DMF | RT | 48-72 | Good | [9] |
| TBDMS | Aryl Halide | TBDMS-acetylene | Pd Catalyst / CuI | Amine | Various | Various | Good | [5] |
Note: The data in this table is collated from different sources and should be considered representative rather than a direct comparison under identical conditions.
Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene [8]
-
Materials: 4-Iodotoluene, trimethylsilylacetylene, triethylamine, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), dichloromethane, hexane.
-
Procedure:
-
In a sealed tube, dissolve 4-iodotoluene (1.0 equiv) in triethylamine (approx. 25 mL).
-
Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv) to the solution and stir for 2 minutes.
-
Add trimethylsilylacetylene (1.2 equiv) via syringe and stir for another 2 minutes.
-
Seal the tube and heat the reaction mixture at 100 °C for 10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
-
Cadiot-Chodkiewicz Coupling: Selectivity in Diyne Synthesis
The Cadiot-Chodkiewicz coupling provides a powerful method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt.[10][11] In this reaction, the steric bulk of the silyl group has a profound and opposite effect compared to what might be expected.
Experimental evidence clearly indicates that bulky trialkylsilyl groups such as TES, TBDMS, and TIPS are highly effective in this coupling, affording good to excellent yields of the desired unsymmetrical diynes.[1][5][12] In a striking contrast, the less sterically hindered TMS group is reported to be ineffective and does not yield the desired coupling product.[4] This suggests a reactivity order of TES, TBDMS, TIPS > TMS for the Cadiot-Chodkiewicz coupling. This phenomenon is likely due to the bulky silyl groups preventing the homocoupling of the silyl-protected alkyne (Glaser coupling), thereby favoring the desired cross-coupling pathway.
Table 2: Reactivity of Silyl-Protected Alkynes in Cadiot-Chodkiewicz Coupling
| Silyl Group | Reactivity | Yield | Reference |
| TMS | Ineffective | No product | [4] |
| TES | Effective | Good | [1][5][12] |
| TBDMS | Effective | Good | [1][5][12] |
| TIPS | Effective | Good | [1][5][12] |
Experimental Protocol: Cadiot-Chodkiewicz Coupling of a Bromoalkyne with a Silyl-Protected Alkyne [10]
-
Materials: Bromoalkyne, silyl-protected alkyne (TES, TBDMS, or TIPS), copper(I) bromide (CuBr), hydroxylamine hydrochloride, piperidine, methanol.
-
Procedure:
-
In a reaction flask, dissolve the bromoalkyne (1.0 equiv) and the silyl-protected alkyne (1.1 equiv) in methanol.
-
Add piperidine as a base.
-
Add a catalytic amount of copper(I) bromide and hydroxylamine hydrochloride.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Glaser Coupling: Homocoupling to Symmetrical Diynes
The Glaser coupling, and its popular modification the Hay coupling, is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically using a copper catalyst.[13][14] While this reaction is primarily for homocoupling, understanding the reactivity of silyl-protected alkynes is crucial, as this pathway can be an undesired side reaction in cross-coupling methodologies.
The Hay variant of the Glaser coupling is frequently employed for the homocoupling of trimethylsilylacetylene.[15] However, there is a lack of systematic comparative data for the Glaser coupling of alkynes protected with TMS, TES, TBDMS, and TIPS. It is generally understood that the steric bulk of the silyl group can influence the rate of homocoupling, with bulkier groups reacting more slowly. This is the principle that underlies the success of bulky silyl-protected alkynes in the Cadiot-Chodkiewicz cross-coupling, where the suppression of Glaser homocoupling is key.
Experimental Protocol: Glaser-Hay Coupling of a Terminal Alkyne [8]
-
Materials: Terminal alkyne (or silyl-protected alkyne), copper(I) chloride (CuCl), N,N,N',N'-tetramethylethylenediamine (TMEDA), acetone, diethyl ether or ethyl acetate.
-
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The choice of a silyl protecting group for terminal alkynes has a significant impact on the outcome of coupling reactions. For Sonogashira couplings, smaller silyl groups like TMS and TES are generally reliable, while the reactivity of bulkier groups like TIPS may need more optimized conditions. In stark contrast, for the Cadiot-Chodkiewicz coupling, bulky silyl groups (TES, TBDMS, TIPS) are essential for achieving high yields of the cross-coupled product by suppressing the competing Glaser homocoupling, a reaction for which the less hindered TMS group is more prone.
This guide provides a framework for understanding the relative reactivities of common silyl-protected alkynes. Researchers should consider the specific demands of their synthetic route, including the desired coupling reaction and the required stability of the protecting group, to make an informed selection. The provided experimental protocols offer a starting point for the practical application of these valuable synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bulky trialkylsilyl acetylenes in the Cadiot-Chodkiewicz cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to the Selective Deprotection of Trimethylsilyl (TMS) Ethers in the Presence of Triethylsilyl (TES) Alkynes
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. Among these, silyl ethers are workhorses for the temporary masking of hydroxyl functionalities. However, the selective removal of one silyl ether in the presence of other silyl-protected groups, particularly a robust silyl-alkyne, presents a common synthetic challenge. This guide provides a comparative overview of methods for the selective deprotection of trimethylsilyl (TMS) ethers while preserving triethylsilyl (TES) protected alkynes, supported by experimental data and detailed protocols.
The key to selective deprotection lies in the differential lability of the silyl groups. Generally, the susceptibility of silyl ethers to cleavage under both acidic and basic conditions follows the trend: TMS > TES > TBDMS > TIPS > TBDPS.[1][2][3] This inherent difference in stability allows for the fine-tuning of reaction conditions to cleave the more labile TMS ether while leaving the more robust TES group on the alkyne intact.
Comparison of Deprotection Methods
Several methodologies can be employed for this selective transformation. The choice of reagent is critical and depends on the overall functionality of the molecule and the desired degree of selectivity. Below is a comparison of common methods with their advantages and disadvantages.
| Reagent/Method | Typical Conditions | Selectivity Principle | Advantages | Disadvantages |
| Potassium Carbonate in Methanol (K₂CO₃/MeOH) | K₂CO₃ (catalytic to stoichiometric), MeOH, room temperature | Mildly basic conditions that preferentially cleave the more labile TMS ether over the more sterically hindered and electronically similar TES alkyne. | Mild, inexpensive, and effective for many substrates.[4] | May not be suitable for base-sensitive substrates. Reaction times can be long. |
| Mild Acidic Conditions (e.g., Acetic Acid) | Acetic acid/THF/H₂O (e.g., 3:1:1), room temperature | Acid-catalyzed hydrolysis where the less sterically hindered TMS ether is cleaved faster than the TES alkyne. | High selectivity can be achieved with careful monitoring.[5] | Can be slow and may affect other acid-labile groups. |
| Buffered Fluoride Reagents (e.g., TBAF/AcOH) | TBAF, Acetic Acid (buffer), THF, 0 °C to room temperature | Nucleophilic attack by fluoride is moderated by the buffer, allowing for selective cleavage of the more accessible TMS ether. | Generally high yielding and fast. | Unbuffered TBAF can be basic and may cleave the TES alkyne or cause side reactions.[6] |
| Pyridinium p-toluenesulfonate (PPTS) in Methanol | PPTS (catalytic), MeOH, room temperature | Mildly acidic transesterification that favors cleavage of the less hindered TMS ether.[1] | Very mild conditions suitable for sensitive substrates. | Can be slower than other methods. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are protocols for the most promising methods for the selective deprotection of TMS ethers in the presence of TES alkynes.
Protocol 1: Selective TMS Ether Deprotection using Potassium Carbonate in Methanol
This method is based on the mild basic hydrolysis of the TMS ether.
Materials:
-
TMS-ether and TES-alkyne containing substrate
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous methanol (0.1-0.2 M).
-
Add potassium carbonate (0.2-1.5 eq). The amount can be optimized for the specific substrate. For highly labile TMS ethers, catalytic amounts may suffice.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether (or ethyl acetate) and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Selective TMS Ether Deprotection using Mild Acidic Conditions (PPTS)
This protocol utilizes a mildly acidic catalyst to achieve selective deprotection.[1]
Materials:
-
TMS-ether and TES-alkyne containing substrate
-
Methanol (MeOH), anhydrous
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous methanol (approx. 0.5 M).
-
Add a catalytic amount of PPTS (e.g., 0.1 eq).
-
Stir the reaction at room temperature for 30 minutes to several hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography as needed.
Logical Workflow and Signaling Pathways
The process of selective deprotection follows a clear logical workflow, from substrate preparation to the final purified product.
Caption: General workflow for selective TMS ether deprotection.
The underlying principle of this selective deprotection is based on the relative reactivity of the silyl groups.
Caption: Reactivity pathway for selective deprotection.
Conclusion
The selective deprotection of a TMS ether in the presence of a TES alkyne is a readily achievable transformation with the appropriate choice of reagents and careful control of reaction conditions. Mildly basic methods, such as with potassium carbonate in methanol, or mildly acidic conditions using reagents like PPTS, offer excellent selectivity due to the significant difference in lability between the TMS and TES groups. For substrates that are sensitive to pH changes, buffered fluoride reagents can also be employed effectively. Researchers and drug development professionals can utilize the information and protocols in this guide to navigate this common synthetic challenge with a higher degree of success.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
A Spectroscopic Showdown: TES vs. TMS Protection of Butynol Derivatives
In the realm of synthetic chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. For the protection of hydroxyl groups, particularly in versatile building blocks like butynol derivatives, trialkylsilyl ethers are a cornerstone. This guide provides a detailed spectroscopic comparison of two of the most common silyl protecting groups: triethylsilyl (TES) and trimethylsilyl (TMS). This objective analysis, supported by established spectroscopic principles and representative data, is designed to assist researchers, scientists, and drug development professionals in the judicious selection and characterization of these derivatives.
Introduction to TES and TMS Protecting Groups
The trimethylsilyl (TMS) group is one of the simplest and most common silyl ethers used for alcohol protection.[1][2] Its small size allows for rapid and efficient protection and deprotection. The triethylsilyl (TES) group, with its ethyl substituents, is sterically more hindered than TMS. This increased bulk confers greater stability to the silyl ether, making it more robust to a wider range of reaction conditions.[3][4] The choice between TES and TMS often hinges on the required stability throughout a synthetic sequence. This guide will explore how these structural differences manifest in their respective spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The distinct electronic environments of the TES and TMS groups, as well as their influence on the butynol backbone, give rise to characteristic chemical shifts in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
In ¹H NMR, the protons of the silyl group and the adjacent butynol moiety provide a clear distinction between TES and TMS derivatives. The protons on the carbon alpha to the silyloxy group are deshielded due to the electronegativity of the oxygen atom and typically appear in the 3.4-4.5 ppm range.[5]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for TES and TMS Protected 2-methyl-3-butyn-2-ol in CDCl₃
| Proton Assignment | TMS Derivative (Predicted) | TES Derivative (Predicted) | Key Observations |
| Si-CH ₃ | ~0.1 (s, 9H) | - | The nine equivalent methyl protons of the TMS group give a sharp singlet significantly upfield. |
| Si-CH ₂-CH₃ | - | ~0.6 (q, 6H) | The methylene protons of the TES group appear as a quartet due to coupling with the methyl protons. |
| Si-CH₂-CH ₃ | - | ~0.95 (t, 9H) | The methyl protons of the TES group appear as a triplet. |
| O-C-CH ₃ | ~1.5 (s, 6H) | ~1.5 (s, 6H) | The chemical shift of the methyl groups on the butynol backbone is largely unaffected by the silyl group. |
| C≡C-H | ~2.4 (s, 1H) | ~2.4 (s, 1H) | The acetylenic proton signal is also relatively insensitive to the nature of the silyl protecting group. |
Note: Predicted values are based on typical chemical shift ranges for these functional groups.[6][7][8]
¹³C NMR Spectroscopy
In ¹³C NMR, the carbon atoms of the silyl groups and the butynol skeleton also exhibit characteristic chemical shifts. The carbon bearing the hydroxyl group is significantly deshielded, typically appearing in the 50-80 ppm range.[8]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for TES and TMS Protected 2-methyl-3-butyn-2-ol in CDCl₃
| Carbon Assignment | TMS Derivative (Predicted) | TES Derivative (Predicted) | Key Observations |
| Si-C H₃ | ~ -2 | - | The methyl carbons of the TMS group are highly shielded and appear upfield. |
| Si-C H₂-CH₃ | - | ~ 7 | The methylene carbons of the TES group are slightly deshielded compared to the TMS methyls. |
| Si-CH₂-C H₃ | - | ~ 6 | The methyl carbons of the TES group. |
| O-C -(CH₃)₂ | ~ 65 | ~ 65 | The chemical shift of the quaternary carbon is similar for both derivatives. |
| O-C-(C H₃)₂ | ~ 31 | ~ 31 | The methyl carbons of the butynol moiety are not significantly affected. |
| C ≡C-H | ~ 87 | ~ 87 | The sp-hybridized carbons of the alkyne show little variation. |
| C≡C -H | ~ 71 | ~ 71 |
Note: Predicted values are based on typical chemical shift ranges for these functional groups.[6][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the alkyne and the silyl ether functionalities. The C≡C-H stretch of a terminal alkyne is a sharp, characteristic band, while the C≡C stretch is weaker.[10][11] The Si-O-C bond also gives rise to a strong absorption.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹) for TES and TMS Butynol Derivatives
| Vibrational Mode | TMS Derivative (Typical) | TES Derivative (Typical) | Key Observations |
| C≡C-H Stretch | ~3300 (sharp, strong) | ~3300 (sharp, strong) | The position of the acetylenic C-H stretch is largely independent of the silyl group.[10] |
| C-H Stretch (Alkyl) | ~2960, 2850 | ~2950, 2875 | The C-H stretching frequencies of the alkyl groups on silicon are characteristic. |
| C≡C Stretch | ~2120 (weak) | ~2120 (weak) | The triple bond stretch is weak for terminal alkynes and its position is not significantly affected.[12] |
| Si-O-C Stretch | ~1080-1100 (strong) | ~1080-1100 (strong) | A strong band indicating the presence of the silyl ether. |
| Si-C Stretch | ~1250, 840 (strong) | ~1010, 740 | The Si-C stretching and bending vibrations can help distinguish between TMS and TES groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the derivatives. Silylated compounds often exhibit characteristic fragmentation pathways, including cleavage of the Si-C bonds and rearrangements.[13][14]
Table 4: Common Mass Spectral Fragments (m/z) for TES and TMS Butynol Derivatives
| Fragment | TMS Derivative | TES Derivative | Key Observations |
| [M]+• | Expected MW | Expected MW | The molecular ion peak may be weak or absent. |
| [M-CH₃]+ | M-15 | - | Loss of a methyl group is a common fragmentation for TMS ethers.[15] |
| [M-C₂H₅]+ | - | M-29 | Loss of an ethyl group is characteristic of TES ethers. |
| [Si(CH₃)₃]+ | 73 | - | The trimethylsilyl cation is a prominent peak in the mass spectra of TMS derivatives.[15] |
| [Si(C₂H₅)₃]+ | - | 115 | The triethylsilyl cation is the corresponding major fragment for TES derivatives. |
| [M-C₅H₉O]+ | M-85 | M-85 | Cleavage of the butynol side chain. |
Experimental Protocols
General Procedure for the Silylation of 2-methyl-3-butyn-2-ol
To a solution of 2-methyl-3-butyn-2-ol (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq., or imidazole, 2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) is added the corresponding silyl chloride (TMSCl or TESCl, 1.2 eq.) dropwise at 0 °C.[1][2] The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired silyl-protected butynol derivative.[16]
General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[17][18]
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Liquid samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.[19]
Visualizing the Workflow and Structural Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the structural differences that underpin the spectroscopic comparison.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. Alcohols | OpenOChem Learn [learn.openochem.org]
- 9. rsc.org [rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR spectrum: Alkynes [quimicaorganica.org]
- 13. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Purity Analysis of Synthesized 4-(Triethylsilyl)-3-butyn-1-ol: A GC-MS Comparison Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step. This guide provides a comprehensive overview of the purity analysis of 4-(Triethylsilyl)-3-butyn-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS), comparing it with other analytical techniques and providing detailed experimental protocols and data.
Introduction to Purity Analysis of this compound
This compound is a valuable building block in organic synthesis. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the desired final product, and complicate downstream purification processes. The synthesis of this compound typically involves the reaction of 3-butyn-1-ol with a triethylsilylating agent, such as triethylsilyl chloride, often in the presence of a base. Potential impurities can, therefore, include unreacted starting materials, byproducts of the silylation reaction, and residual solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the purity assessment of volatile and semi-volatile compounds like this compound. It offers high separation efficiency (GC) and definitive identification (MS), making it an ideal method for this purpose.
Comparison of Analytical Techniques for Purity Determination
While GC-MS is a preferred method, other techniques can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and available instrumentation.
| Analytical Technique | Principle | Advantages | Limitations | Applicability to this compound |
| GC-MS | Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection and identification. | High resolution, high sensitivity, provides structural information for impurity identification. | Requires the analyte to be volatile and thermally stable. | Excellent for identifying and quantifying volatile organic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a mobile and a stationary phase. | Suitable for non-volatile and thermally labile compounds. | Lower resolution compared to GC for volatile compounds; may require chromophores for UV detection. | Can be used, but GC-MS is generally superior for this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the main component and impurities. | Excellent for structural elucidation and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to GC-MS; complex mixtures can lead to overlapping signals. | Provides a comprehensive purity profile and structural confirmation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the sample. | Fast and non-destructive. | Provides limited information on the identity and quantity of individual impurities. | Useful for confirming the presence of key functional groups but not for detailed purity analysis. |
Potential Impurities in Synthesized this compound
The following table summarizes the potential impurities that may be present in a sample of synthesized this compound.
| Impurity | Source | Molecular Weight ( g/mol ) | Potential for GC-MS Detection |
| 3-Butyn-1-ol | Unreacted starting material | 70.09 | High |
| Triethylsilanol | Hydrolysis of triethylsilylating agent | 132.28 | High |
| Hexaethyldisiloxane | Dimerization of triethylsilanol | 246.54 | High |
| Residual Solvents (e.g., Tetrahydrofuran, Diethyl Ether) | Reaction and workup | Varies | High |
| Over-silylated byproducts | Side reactions | Varies | High |
Experimental Protocol: GC-MS Purity Analysis
This section details the methodology for the purity analysis of this compound by GC-MS.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 10-100 µg/mL).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1
-
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
-
3. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks in the chromatogram.
-
Determine the relative percentage purity by calculating the peak area percentage of the main component relative to the total peak area of all components.
-
Compare the mass spectra of the impurity peaks with a mass spectral library (e.g., NIST) to tentatively identify the impurities.
Visualizations
GC-MS Purity Analysis Workflow
Caption: Workflow for GC-MS purity analysis.
This guide provides a framework for the robust purity analysis of this compound. Adherence to detailed experimental protocols and careful data interpretation are essential for accurate and reliable results, ensuring the quality of this important synthetic intermediate for research and development applications.
Comparative Guide to the Reaction Products of 4-(Triethylsilyl)-3-butyn-1-ol for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in organic synthesis is paramount to achieving efficient and high-yielding reaction pathways. This guide provides a comprehensive comparison of the reaction products of 4-(triethylsilyl)-3-butyn-1-ol, a versatile intermediate, with alternative compounds. The information presented is supported by experimental data to facilitate informed decisions in synthetic planning.
Introduction to this compound
This compound is a valuable bifunctional molecule featuring a primary alcohol and a triethylsilyl (TES)-protected terminal alkyne. The TES group offers greater stability compared to the more common trimethylsilyl (TMS) group, particularly under mildly acidic or basic conditions, allowing for a broader range of reaction conditions without premature deprotection. This enhanced stability makes it an attractive choice for multi-step syntheses where the alkyne functionality needs to be masked until a specific step.
This guide will explore the synthesis and key reactions of this compound, including oxidation of the alcohol, Sonogashira cross-coupling of the protected alkyne, and its eventual deprotection. The performance of this compound will be compared with its trimethylsilyl analogue and other alternative building blocks.
Synthesis of this compound and Alternatives
The synthesis of silyl-protected butynols typically involves the reaction of the Grignard reagent of 3-butyn-1-ol with the corresponding silyl chloride.
Table 1: Synthesis of Silyl-Protected 3-Butyn-1-ols
| Product | Starting Materials | Reagents | Solvent | Yield (%) | Reference |
| 4-(Trimethylsilyl)-3-butyn-1-ol | 3-Butyn-1-ol | Ethylmagnesium bromide, Chlorotrimethylsilane | Tetrahydrofuran | 71 | [1][2] |
| This compound | 3-Butyn-1-ol | Ethylmagnesium bromide, Chlorotriethylsilane | Tetrahydrofuran | (Not Reported) | Analogous to[1][2] |
Experimental Protocol: Synthesis of 4-(Trimethylsilyl)-3-butyn-1-ol [1][2]
This protocol can be adapted for the synthesis of this compound by substituting chlorotrimethylsilane with chlorotriethylsilane.
-
To a stirred solution of 3-butyn-1-ol (0.448 mol) in anhydrous tetrahydrofuran (900 mL) at 0 °C under a nitrogen atmosphere, a solution of ethylmagnesium bromide (0.986 mol) in tetrahydrofuran is added over 1 hour.
-
The resulting mixture is stirred at 0 °C for 1 hour, allowed to warm to room temperature for 1 hour, and then recooled to 0 °C.
-
Freshly distilled chlorotrimethylsilane (0.986 mol) is slowly added over 30 minutes with rapid stirring.
-
The mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature over 1-2 hours.
-
The reaction mixture is poured into ice-cold 3 M hydrochloric acid (1 L) and stirred for an additional 2 hours.
-
The organic phase is separated, and the aqueous phase is extracted with ether.
-
The combined organic phases are washed with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford 4-(trimethylsilyl)-3-butyn-1-ol (71% yield).
Key Reactions and Product Comparisons
Oxidation of the Primary Alcohol
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 4-(triethylsilyl)-3-butynal, a useful intermediate for further elaboration. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid potential cleavage of the silyl group.
Alternatives Compared:
-
Oxidation of 4-(Trimethylsilyl)-3-butyn-1-ol: Comparison of the lability of the silyl group under oxidative conditions.
-
Oxidation of unprotected 3-Butyn-1-ol: Highlights the necessity of the protecting group for certain transformations.
Table 2: Comparison of Oxidation Reactions
| Substrate | Oxidizing Agent | Product | Yield (%) | Notes |
| 4-(Triisopropylsilyl)-3-butyn-2-ol | MnO₂ | 4-(Triisopropylsilyl)-3-butyn-2-one | 87-89 | Oxidation of a secondary alcohol to a ketone.[3] |
| Primary Alcohols (general) | Pyridinium chlorochromate (PCC) | Aldehyde | Good | Mild oxidant, suitable for sensitive substrates. |
| Primary Alcohols (general) | Dess-Martin Periodinane | Aldehyde | High | Mild and selective, but the reagent can be explosive if impure. |
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC) (General)
-
To a stirred suspension of PCC (1.5 equivalents) in dichloromethane, a solution of the alcohol (1 equivalent) in dichloromethane is added in one portion.
-
The mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by TLC.
-
Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel.
-
The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.
Sonogashira Cross-Coupling
The silyl-protected alkyne of this compound can participate in Sonogashira cross-coupling reactions with aryl or vinyl halides after in-situ or prior deprotection. However, a more common strategy is to use a terminal alkyne directly. 2-Methyl-3-butyn-2-ol is a widely used, inexpensive, and solid alternative to gaseous acetylene in Sonogashira couplings.
Alternatives Compared:
-
Sonogashira coupling with 2-Methyl-3-butyn-2-ol: A common and efficient alternative.
-
Sonogashira coupling with deprotected 3-Butyn-1-ol: Direct use of the terminal alkyne.
Table 3: Comparison of Sonogashira Coupling Reactions
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Methyl-3-butyn-2-ol | Aryl Bromides | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | Good to Excellent | [4][5] |
| 2-Methyl-3-butyn-2-ol | Aryl Iodides | PdCl₂(PPh₃)₂, CuI | Et₃N | - | - | [6] |
| 2-Methyl-3-butyn-2-ol | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | - | - | [7] |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on alumina, 0.1% Cu₂O on alumina | - | THF-DMA | 60 | [8] |
Experimental Protocol: Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with an Aryl Bromide (General) [4][5]
-
To a mixture of the aryl bromide (1 equivalent), 2-methyl-3-butyn-2-ol (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), and P(p-tol)₃ (0.04 equivalents) in THF is added DBU (2 equivalents).
-
The reaction mixture is heated at a specified temperature (e.g., 80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Deprotection of the Silyl Group
The final step to reveal the terminal alkyne is the removal of the triethylsilyl protecting group. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The greater stability of the TES group compared to the TMS group means that more forcing conditions may be required for its removal.
Alternatives Compared:
-
Deprotection of Trimethylsilyl (TMS) group: Generally more labile and requires milder deprotection conditions.
-
Deprotection of tert-Butyldimethylsilyl (TBDMS) group: More stable than TES, often requiring stronger conditions or longer reaction times for removal.
Table 4: Comparison of Silyl Group Deprotection
| Silyl Group | Deprotection Reagent | Conditions | Relative Rate | Notes |
| TMS | K₂CO₃, MeOH | Room Temp | Fast | Very labile, can be cleaved under mild basic conditions. |
| TES | TBAF, THF | Room Temp | Moderate | More stable than TMS. |
| TBDMS | TBAF, THF | Room Temp | Slow | Significantly more stable than TMS and TES. |
Experimental Protocol: Deprotection of a Silyl Ether using TBAF (General) [9][10]
-
To a solution of the silyl-protected compound (1 equivalent) in THF, a 1 M solution of TBAF in THF (1.1-1.5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Note on Basicity: TBAF is basic and may cause decomposition of base-sensitive substrates. Buffering the reaction with a mild acid like acetic acid can mitigate this issue.[10]
Conclusion
This compound serves as a robust and versatile building block in organic synthesis. Its enhanced stability over the corresponding trimethylsilyl derivative provides a wider window of reaction conditions for transformations at the alcohol functionality without premature cleavage of the silyl protecting group. For cross-coupling reactions, while direct use of the silyl-protected alkyne is possible after deprotection, alternatives like 2-methyl-3-butyn-2-ol offer a more direct and often more efficient route to the desired coupled products. The choice between these building blocks will ultimately depend on the specific synthetic strategy, the required reaction conditions for other transformations in the molecule, and cost considerations. This guide provides the necessary data and protocols to aid researchers in making these critical decisions for the successful advancement of their drug development programs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to Alternative Protecting Groups for 3-Butyn-1-ol
For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a critical step in the multi-step synthesis of complex molecules. This guide provides a comprehensive comparison of common and alternative protecting groups for the primary alcohol of 3-butyn-1-ol, a versatile building block in organic synthesis. We present a detailed analysis of silyl ethers, tetrahydropyranyl (THP) ethers, and benzyl ethers, supported by experimental data and protocols to aid in the strategic selection of the most suitable protecting group for your synthetic needs.
The presence of both a terminal alkyne and a primary alcohol in 3-butyn-1-ol necessitates a careful choice of protecting groups to ensure chemoselectivity and high yields in subsequent transformations. The acidic proton of the terminal alkyne and the nucleophilicity of the hydroxyl group can interfere with many common synthetic reagents. This guide evaluates the performance of three widely used protecting groups for the hydroxyl moiety: tert-Butyldimethylsilyl (TBS), Tetrahydropyranyl (THP), and Benzyl (Bn).
Comparative Analysis of Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that are orthogonal to other functional groups present in the molecule. The stability of the protecting group to various reaction conditions is a key consideration.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability & Remarks |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | TBAF, THF or Acidic conditions (e.g., HCl in MeOH) | Stable to a wide range of non-acidic reagents. Cleavage with fluoride is highly selective. | |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), cat. Acid (e.g., p-TsOH), CH2Cl2 | Acidic conditions (e.g., p-TsOH in MeOH or aqueous acid) | Stable to basic, organometallic, and reducing agents. Introduces a new stereocenter. | |
| Benzyl (Bn) | BnBr, NaH, THF or BnCl, Base | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acids | Stable to a wide range of acidic and basic conditions. Reductive cleavage is mild and selective. |
Experimental Data Summary
The following table summarizes quantitative data for the protection and deprotection of 3-butyn-1-ol with TBS, THP, and Benzyl groups, based on literature precedents.
| Protecting Group | Step | Reagents & Conditions | Time | Yield (%) | Reference |
| TBS | Protection | TBS-Cl, Imidazole, DMF, rt | 17 h | ~100% | [1] |
| Deprotection | TBAF (1.0 M in THF), rt | 18 h | 97% | [1] | |
| THP | Protection | Dihydropyran, p-TsOH (cat.), CH₂Cl₂, 0 °C to rt | 41 h | 86% (on a similar substrate) | [2] |
| Deprotection | p-TsOH·H₂O, 2-propanol, 0 °C to rt | 17 h | Quantitative | [3] | |
| Benzyl | Protection | BnBr, NaH, THF, 0 °C to rt | - | High (General Procedure) | [4] |
| Deprotection | H₂, 10% Pd/C, EtOH | - | High (General Procedure) | [5] |
Note: Yields for THP and Benzyl protection on 3-butyn-1-ol are based on general procedures or reactions with similar substrates and may vary.
Experimental Protocols
Detailed methodologies for the key protection and deprotection reactions are provided below.
tert-Butyldimethylsilyl (TBS) Protection of 3-Butyn-1-ol
To a solution of 3-butyn-1-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq.) and tert-butyldimethylsilyl chloride (TBS-Cl, 3.0 eq.) at room temperature. Stir the reaction mixture at 50 °C for 17 hours. After cooling to room temperature, add water and extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 4-(tert-butyldimethylsilyloxy)-1-butyne. [1]
Deprotection of TBS-protected 3-Butyn-1-ol
To a solution of 4-(tert-butyldimethylsilyloxy)-1-butyne (1.0 eq.) in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq.) at room temperature. Stir the reaction mixture for 18 hours. The mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield 3-butyn-1-ol. [1]
Tetrahydropyranyl (THP) Protection of 3-Butyn-1-ol (General Procedure)
To a solution of 3-butyn-1-ol (1.0 eq.) and dihydropyran (2.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Allow the mixture to warm to room temperature and stir for 40 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to give 2-((but-3-yn-1-yl)oxy)tetrahydro-2H-pyran. [2]
Deprotection of THP-protected 3-Butyn-1-ol (General Procedure)
To a solution of 2-((but-3-yn-1-yl)oxy)tetrahydro-2H-pyran (1.0 eq.) in methanol or isopropanol at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate. The reaction is stirred at room temperature for 17 hours. The mixture is then diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield 3-butyn-1-ol. [3]
Benzyl (Bn) Protection of 3-Butyn-1-ol (General Procedure)
To a suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-butyn-1-ol (1.0 eq.) in THF dropwise. After the evolution of hydrogen ceases, add benzyl bromide (BnBr, 1.1 eq.) and allow the reaction to warm to room temperature and stir overnight. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to afford 4-(benzyloxy)-1-butyne. [4]
Deprotection of Benzyl-protected 3-Butyn-1-ol (General Procedure)
To a solution of 4-(benzyloxy)-1-butyne in ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give 3-butyn-1-ol. [5]
Reaction Schemes and Workflows
Conclusion
The choice of a protecting group for 3-butyn-1-ol is highly dependent on the planned synthetic route.
-
TBS ethers offer excellent stability and highly selective cleavage, making them a robust choice for many applications.[1]
-
THP ethers are a cost-effective alternative, stable to a wide range of conditions, but their introduction of a new stereocenter and lability to acid must be considered.[2][3]
-
Benzyl ethers provide high stability towards both acidic and basic conditions, with the advantage of mild deprotection via hydrogenolysis, which is orthogonal to many other protecting groups.[4][5]
By understanding the comparative performance and experimental nuances of these protecting groups, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and success.
References
Safety Operating Guide
Proper Disposal of 4-(Triethylsilyl)-3-butyn-1-ol: A Guide for Laboratory Professionals
The safe disposal of 4-(Triethylsilyl)-3-butyn-1-ol is critical for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly.
Essential Safety and Hazard Information
Prior to handling, it is crucial to be aware of the potential hazards associated with this class of chemical. The Globally Harmonized System (GHS) classifications for the analogous trimethylsilyl compound are summarized below.
| Hazard Classification | GHS Hazard Code | Description |
| Flammable Liquid | H225 / H226 | Flammable liquid and vapor.[3][4] |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][4] |
Immediate Safety and Logistical Plan
Personal Protective Equipment (PPE): Before beginning any work involving this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.
-
A flame-retardant laboratory coat.
Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Keep away from open flames, hot surfaces, and sources of ignition.[5]
Spill Response:
-
Eliminate Ignition Sources: Immediately extinguish any nearby flames and turn off hot plates or other ignition sources.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite to soak up the spill.
-
Collect Absorbent Material: Carefully scoop the contaminated absorbent material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Operational and Disposal Protocols
Discharge of this compound into the environment, including down the sanitary sewer, must be strictly avoided.[6] The primary method of disposal is through a licensed hazardous waste management service.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), in a designated waste container.
-
Use a container made of a compatible material (e.g., glass or appropriate plastic) with a tightly fitting screw cap. Ensure the container is clean and dry before use.
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. At a minimum, keep it separate from acids, bases, and oxidizers.[6]
-
Store in a container designated for halogen-free, flammable organic waste.
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Flammable," "Irritant").
-
The date accumulation started.
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in a cool, dry, and well-ventilated location, away from heat and direct sunlight.[5]
-
Provide secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.
-
-
Final Disposal:
-
Once the container is full or waste is no longer being generated, arrange for pickup and disposal.
-
Contact your institution’s Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a collection.[7][8]
-
Follow all institutional and regulatory procedures for waste handover. The final disposal method will likely be high-temperature incineration at a licensed facility.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-(Trimethylsilyl)but-3-yn-1-ol | C7H14OSi | CID 2760827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Trimethylsilyl-3-butyn-1-ol , 98% , 2117-12-6 - CookeChem [cookechem.com]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. quora.com [quora.com]
- 8. Chemical Waste Collection & Disposal - Grundon [grundon.com]
Safeguarding Your Research: A Guide to Handling 4-(Triethylsilyl)-3-butyn-1-ol
For Immediate Reference: Key Safety and Handling Information
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, 4-(Triethylsilyl)-3-butyn-1-ol is presumed to be a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Triethylsilyl compounds, in general, are known to be flammable and may react with moisture.[2] Therefore, stringent adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which may cause irritation. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and potential fire hazards. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Operational and Disposal Plans
Safe handling and proper disposal are critical to laboratory safety and environmental responsibility. The following protocols provide a step-by-step guide for the operational workflow and waste management of this compound.
Experimental Workflow:
A systematic approach to handling this compound is crucial. The following diagram outlines the recommended workflow from preparation to post-experiment cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Collection and Storage | Disposal Method |
| Unused Chemical | Collect in a clearly labeled, sealed, and compatible waste container. | Arrange for disposal through a licensed hazardous waste management company. |
| Contaminated Labware (disposable) | Place in a designated, puncture-resistant hazardous waste container. | Incineration by a licensed hazardous waste management company. |
| Contaminated PPE | Bag and seal in a labeled hazardous waste bag. | Dispose of as hazardous waste through the institution's environmental health and safety office. |
| Spill Cleanup Debris | Collect absorbed material in a sealed, labeled container.[3] | Dispose of as hazardous waste. |
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[4][5]
-
Dispensing: When transferring the liquid, use spark-proof tools and ensure that all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[6]
-
Reaction Setup: Conduct all reactions within the chemical fume hood. Keep the container tightly closed when not in use to prevent the release of vapors and contact with moisture.[4]
-
Post-Handling: After use, thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the chemical.
Spill Response Protocol:
-
Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.
-
Absorb: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the liquid.[3]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and environmental health and safety office for further guidance.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
